molecular formula C13H24N2O3 B1678000 Neboglamine CAS No. 163000-63-3

Neboglamine

Número de catálogo: B1678000
Número CAS: 163000-63-3
Peso molecular: 256.34 g/mol
Clave InChI: VCRGLZYPNNAVRP-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neboglamine (also known as Nebostinel, CR-2249, XY-2401) is a synthetic small molecule functioning as a positive allosteric modulator of the glycine site on the NMDA receptor . Its primary research value lies in investigating the role of glutamatergic neurotransmission, particularly through NMDA receptors, in various neurological and psychiatric conditions. Preclinical studies indicate that this compound facilitates the effect of glycine, thereby modulating NMDA receptor function without directly binding to the strychnine-insensitive glycine site itself . This mechanism allows for a recovery of NMDA receptor function, which is of significant interest for research on conditions like schizophrenia, where NMDA receptor hypofunction is implicated . In vivo studies have demonstrated that this compound can counteract phencyclidine (PCP)-induced hyperlocomotion, a model predictive of potential antipsychotic activity, without affecting basal locomotor levels . Furthermore, it shows cognition- and memory-enhancing effects in animal models . Its pattern of inducing neuronal activation in the prefrontal cortex and nucleus accumbens, but not the dorsolateral striatum, resembles that of certain atypical antipsychotics and suggests a potential research pathway with a favorable profile . As of the latest clinical updates, this compound had progressed to Phase II clinical trials for investigating its application in schizophrenia and cocaine dependence . This compound is presented for fundamental scientific research and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRGLZYPNNAVRP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045787
Record name Neboglamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163000-63-3
Record name (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163000-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neboglamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163000633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neboglamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEBOGLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12EA34U5B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Neboglamine's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine (formerly known as nebostinel, with developmental codes CR-2249 and XY-2401) is a novel small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site. Preclinical research has demonstrated its potential as a cognitive enhancer and has suggested possible therapeutic applications in complex neurological and psychiatric disorders such as schizophrenia and cocaine dependence. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical findings, detailing experimental methodologies, and presenting quantitative data.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia. This compound emerges as a promising therapeutic candidate by selectively modulating the NMDA receptor through a unique mechanism. Unlike direct agonists, this compound enhances the receptor's response to the endogenous co-agonist glycine, offering a nuanced approach to restoring glutamatergic homeostasis. This document synthesizes the available scientific literature to provide a comprehensive technical resource on the molecular and physiological actions of this compound.

Molecular Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the glycine binding site on the NMDA receptor. It does not directly activate the receptor but rather enhances the affinity of the endogenous co-agonist, glycine, for its binding site. This potentiation of glycine's effect facilitates the opening of the NMDA receptor ion channel in the presence of glutamate (B1630785), leading to an influx of Ca²⁺ and subsequent activation of downstream signaling pathways crucial for synaptic plasticity.

Biochemical studies have shown that this compound facilitates the glycine-mediated reversal of kynurenate antagonism at strychnine-insensitive glycine receptors.[1] Furthermore, this compound demonstrates positive cooperative interactions with glycine in [3H]MK-801 binding assays, indicating that it likely acts at a distinct allosteric site to enhance NMDA receptor function.[1]

Signaling Pathway

The signaling cascade initiated by this compound's action is central to its therapeutic potential. By enhancing NMDA receptor activation, this compound influences downstream pathways involved in neuronal survival, growth, and synaptic strengthening.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Allosteric Site Glutamate->NMDAR:glu Glycine Glycine Glycine->NMDAR:gly This compound This compound This compound->NMDAR:pam Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP) Signaling->Plasticity

Figure 1: this compound's core signaling mechanism.

Preclinical Pharmacology

A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of this compound. These studies have utilized various in vitro and in vivo models to characterize its pharmacological profile.

In Vitro Studies

In vitro experiments have been instrumental in elucidating the direct effects of this compound on neuronal function.

Table 1: Summary of In Vitro Preclinical Data

ExperimentModelKey FindingsReference
Neurotransmitter ReleaseRat hippocampal slicesEnhanced glycine-mediated reversal of kynurenate antagonism of NMDA-evoked [3H]noradrenaline release.[1]
Receptor BindingRat cortical membranesIncreased [3H]MK-801 binding in a concentration-dependent manner, with positive cooperativity with glycine.[1]
Dopamine ReleaseSlices of rat prefrontal cortexInhibited PCP-induced blockade of NMDA-evoked [3H]-dopamine release.[2]
In Vivo Studies

Animal models have provided crucial insights into the physiological and behavioral effects of this compound.

Table 2: Summary of In Vivo Preclinical Data

ExperimentAnimal ModelKey FindingsReference
Neuronal Activation (Fos-like Immunoreactivity)Male Wistar ratsIncreased number of FLI-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[3]
Antipsychotic-like ActivityMale Wistar ratsDose-dependently inhibited phencyclidine (PCP)-induced hyperlocomotion and rearing behavior.[3]
Cognitive EnhancementRats and miceAmeliorated scopolamine-induced memory deficits and improved performance in passive and active avoidance tasks.[4]
Noradrenergic ActivityFreely moving rats (microdialysis)Significantly increased noradrenaline release in the hippocampus.[4]

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of this compound.

[3H]MK-801 Binding Assay

This assay is used to assess the modulatory effects of compounds on the NMDA receptor ion channel.

MK801 Binding Assay Workflow prep Prepare rat cortical membranes incubate Incubate membranes with: - [3H]MK-801 (radioligand) - Glutamate & Glycine (agonists) - this compound (test compound) prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine the effect of this compound on ligand binding quantify->analyze

Figure 2: Workflow for [3H]MK-801 binding assay.

Protocol Summary:

  • Tissue Preparation: Rat cortical tissue is homogenized and centrifuged to isolate the membrane fraction containing NMDA receptors.

  • Incubation: Membranes are incubated with the radiolabeled NMDA channel blocker [3H]MK-801 in the presence of glutamate and glycine. Different concentrations of this compound are added to assess its effect on [3H]MK-801 binding.

  • Separation and Quantification: The incubation mixture is filtered to separate the membrane-bound radioligand from the unbound. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The results are analyzed to determine how this compound modulates the binding of [3H]MK-801, providing insights into its allosteric effects.

Fos-like Immunoreactivity (FLI) Staining

FLI is a marker of neuronal activation, and this technique is used to map the brain regions affected by a compound.

Protocol Summary:

  • Animal Treatment: Rats are administered this compound, a control vehicle, or other reference compounds.

  • Tissue Processing: After a set period, the animals are euthanized, and their brains are removed, fixed, and sectioned.

  • Immunohistochemistry: Brain sections are incubated with an antibody that specifically recognizes the Fos protein. A secondary antibody conjugated to a detectable marker is then used.

  • Microscopy and Analysis: The sections are examined under a microscope, and the number of Fos-positive cells in different brain regions is quantified to determine the pattern of neuronal activation induced by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in individual neurons.

Patch_Clamp_Workflow prep Prepare acute brain slices (e.g., hippocampus or cortex) identify Identify and approach a neuron with a glass micropipette prep->identify seal Form a high-resistance seal (GΩ seal) between the pipette and the cell membrane identify->seal rupture Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration) seal->rupture record Record NMDA receptor-mediated currents in response to agonist application in the presence and absence of this compound rupture->record analyze Analyze current traces to determine the effect of this compound on receptor function (e.g., amplitude, kinetics) record->analyze

References

Neboglamine: A Glutamic Acid Derivative as a Positive Allosteric Modulator of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neboglamine, a derivative of glutamic acid, has emerged as a significant subject of research in neuroscience and pharmacology. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. The document details its chemical properties, mechanism of action, and key preclinical findings. Included are summaries of quantitative data, detailed experimental protocols for pivotal assays, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

This compound, chemically known as (S)-4-amino-5-[(4,4-dimethylcyclohexyl)-amino]-5-oxo-pentanoic acid, is a novel compound that modulates glutamatergic neurotransmission.[1] As a positive allosteric modulator of the glycine (B1666218) site on the NMDA receptor, it represents a promising therapeutic agent for neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.[2] This guide synthesizes the current scientific knowledge on this compound to serve as a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

PropertyValue
IUPAC Name (4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
CAS Number 163000-63-3
Solubility Soluble in DMSO. The hydrochloride salt form enhances solubility in aqueous solutions.[3][4]

Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor, specifically at the glycine co-agonist binding site.[1] Unlike direct agonists, this compound does not directly activate the receptor but enhances the binding affinity of the endogenous co-agonist, glycine.[1] This potentiation of glycine's effect facilitates the opening of the NMDA receptor ion channel in the presence of glutamate (B1630785), leading to an influx of Ca²⁺ and subsequent downstream signaling.

cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Positive Allosteric Modulation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP

Figure 1: this compound's Mechanism of Action at the NMDA Receptor.

Preclinical Data

In Vitro Binding and Functional Assays
Assay TypeParameterResult
Functional AssayGlycine EC₅₀Not significantly influenced by this compound.[1]
Functional AssayGlycine EfficacyEnhanced in a concentration-dependent manner (3-30 µM).[1]
In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models and humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

SpeciesDoseCₘₐₓTₘₐₓt₁/₂Bioavailability
Human50-75 mg (approx.)Data not availableData not available~4 hours[3]Data not available
Preclinical Efficacy Models

This compound has been shown to increase the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, in key brain regions associated with schizophrenia.

Brain RegionFold Increase over Control
Prefrontal Cortex3.2[5]
Nucleus Accumbens4.8[5]
Lateral Septal Nucleus4.5[5]

In a rat model predictive of antipsychotic activity, this compound demonstrated efficacy in attenuating the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP).[5] Oral administration of this compound dose-dependently inhibited both PCP-induced hyperlocomotion and rearing behavior.

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of compounds for the NMDA receptor glycine site.

prep Prepare Rat Brain Membranes radioligand Add Radioligand ([³H]glycine) prep->radioligand compound Add Test Compound (e.g., this compound) radioligand->compound incubation Incubate compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Ki determination) scintillation->analysis

Figure 2: Workflow for an NMDA Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a buffered solution and centrifuge to isolate the membrane fraction containing NMDA receptors.

  • Binding Reaction: In a reaction tube, combine the prepared membranes, a radiolabeled ligand for the glycine site (e.g., [³H]glycine), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a general method for in vivo microdialysis to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or nucleus accumbens).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally).

  • Continued Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter levels post-drug administration.

  • Analysis: Analyze the dialysate samples for glutamate and other relevant neurotransmitters using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Patch-Clamp Electrophysiology

This protocol provides a general outline for whole-cell patch-clamp recordings to study the effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

prep Prepare Neuronal Culture or Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline NMDA-evoked Currents patch->baseline application Apply this compound baseline->application post_drug Record NMDA-evoked Currents in Presence of this compound application->post_drug analysis Analyze Current Amplitude and Kinetics post_drug->analysis

Figure 3: Workflow for Patch-Clamp Electrophysiology.

Methodology:

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing the neurons of interest.

  • Recording Setup: Place the preparation in a recording chamber on a microscope stage and perfuse with aCSF.

  • Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline NMDA receptor-mediated currents by applying puffs of NMDA and glycine.

  • Drug Application: Perfuse the bath with a solution containing this compound.

  • Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of this compound.

  • Data Analysis: Analyze the changes in the amplitude, rise time, and decay kinetics of the NMDA currents before and after the application of this compound.

Synthesis

The synthesis of this compound typically starts from L-glutamic acid. A general synthetic scheme involves the protection of the amino and carboxylic acid groups of glutamic acid, followed by amidation with 4,4-dimethylcyclohexylamine, and subsequent deprotection to yield the final product. The hydrochloride salt can be formed to improve solubility.[4]

Conclusion

This compound is a promising glutamic acid derivative that acts as a positive allosteric modulator of the NMDA receptor's glycine site. Preclinical studies have demonstrated its ability to enhance NMDA receptor function and show efficacy in animal models relevant to psychiatric disorders. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar compounds targeting the glutamatergic system. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

Technical Whitepaper: Neboglamine's Modulation of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia. Neboglamine (formerly CR 2249 and nebostinel) is a novel small molecule that acts as a positive allosteric modulator (PAM) at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2][3] This document provides a technical overview of this compound's mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its associated signaling pathways.

Introduction: The NMDA Receptor and Therapeutic Rationale

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[2] Upon activation, the channel opens, allowing the influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic strengthening processes like long-term potentiation (LTP).[4] Hypofunction of the NMDA receptor system has been strongly linked to the negative and cognitive symptoms of schizophrenia.[3][5] Therefore, enhancing NMDA receptor function presents a promising therapeutic strategy. This compound is designed to achieve this by positively modulating the glycine binding site, thereby facilitating receptor activation without direct agonism, which could lead to excitotoxicity.[6][7]

Mechanism of Action

This compound functions as a positive allosteric modulator that enhances the activity of the NMDA receptor.[1][7] Its primary mechanism involves potentiating the binding and effect of endogenous co-agonists like glycine and D-serine at the glycine binding site on the GluN1 subunit.[6][8] This allosteric modulation facilitates the opening of the ion channel in the presence of glutamate, leading to enhanced Ca²⁺ influx.[2] Preclinical studies indicate that the functional profile of this compound closely mimics that of the endogenous co-agonist D-serine.[3][5] Additionally, at higher concentrations, this compound may exhibit weak norepinephrine (B1679862) reuptake inhibition.[5][8]

Preclinical Data

This compound has been evaluated in several preclinical models to determine its efficacy and mechanism of action. The data highlight its potential as a cognitive enhancer and an antipsychotic agent.

In Vivo Neurochemical and Behavioral Effects

Studies in rodent models have been central to characterizing this compound's antipsychotic-like profile. A key model involves inducing hyperlocomotion with the NMDA receptor antagonist phencyclidine (PCP) to mimic certain symptoms of schizophrenia.[3][7]

Table 1: In Vivo Effects of this compound in Rodent Models

Experimental Model Parameter Measured Key Finding Reference
PCP-Induced Hyperlocomotion (Rat) Locomotor Activity Dose-dependently inhibited PCP-induced hyperlocomotion and rearing behavior. Did not affect basal locomotor activity. [3][9]
Neuronal Activation (Rat) Fos-like Immunoreactivity (FLI) Significantly increased FLI in the prefrontal cortex (3.2-fold), nucleus accumbens (4.8-fold), and lateral septal nucleus (4.5-fold). [3][9]

| Neurotransmitter Release (Rat Cortex) | NMDA-mediated Neurotransmitter Release | Restored neurotransmitter release in cortical tissue that was inhibited by the NMDA antagonist PCP. |[3][7] |

Experimental Protocols

The characterization of NMDA receptor modulators like this compound relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor site. To evaluate this compound's interaction with the NMDA glycine site, a competition binding assay is performed.

  • Preparation: Synaptic membranes are prepared from rat forebrain tissue.[10]

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a specific radiolabeled antagonist).[11]

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

  • Separation: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to an affinity constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the NMDA receptor channel, providing a direct functional assessment of modulation.[12][13]

  • Cell Preparation: A cell line (e.g., HEK293) is transfected with plasmids encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and GluN2A).[13] Alternatively, primary cultured neurons can be used.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[14]

  • Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -70 mV).[14]

  • Agonist Application: A solution containing glutamate and a co-agonist (glycine or D-serine) is applied to the cell to evoke an NMDA receptor-mediated current.

  • Modulator Application: this compound is co-applied with the agonists. A potentiation of the current in the presence of this compound indicates positive allosteric modulation.[15]

  • Data Analysis: The peak current amplitude is measured before and during the application of this compound across a range of concentrations to generate a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential NMDA receptor modulator using electrophysiology.

experimental_workflow cluster_prep Phase 1: Preparation cluster_recording Phase 2: Electrophysiological Recording cluster_analysis Phase 3: Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with NMDA Subunit Plasmids (e.g., GluN1/GluN2A) cell_culture->transfection incubation Incubation & Expression (24-48 hours) transfection->incubation patch_clamp Establish Whole-Cell Patch-Clamp Configuration incubation->patch_clamp base_current Apply Glutamate + Glycine (Baseline Current) patch_clamp->base_current modulator_app Co-apply this compound with Agonists base_current->modulator_app washout Washout & Recovery modulator_app->washout measure Measure Current Amplitudes washout->measure crc Generate Concentration- Response Curve measure->crc ec50 Calculate EC50 & Emax crc->ec50 signaling_pathway cluster_downstream Downstream Cascades neb This compound nmda NMDA Receptor neb->nmda Positive Allosteric Modulation glycine Glycine / D-Serine glycine->nmda glutamate Glutamate glutamate->nmda ca_influx Ca²⁺ Influx nmda->ca_influx Channel Opening camk CaMKII Activation ca_influx->camk pkc PKC Activation ca_influx->pkc creb CREB Phosphorylation camk->creb pkc->creb gene_exp Gene Expression creb->gene_exp ltp Synaptic Plasticity (LTP) gene_exp->ltp Synthesis of Synaptic Proteins

References

Preclinical Efficacy of Neboglamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of Neboglamine, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. The data presented herein is collated from key preclinical trials, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been primarily investigated in rodent models of schizophrenia, utilizing phencyclidine (PCP) to induce a hyperglutamatergic state mimicking aspects of the disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Neuronal Activation (Fos-like Immunoreactivity)
Brain RegionTreatment GroupFold Increase vs. Control (Mean)Reference
Prefrontal CortexThis compound3.2[Chiusaroli et al., 2010][1]
Nucleus AccumbensThis compound4.8[Chiusaroli et al., 2010][1]
Lateral Septal NucleusThis compound4.5[Chiusaroli et al., 2010][1]
Dorsolateral StriatumThis compoundNo significant effect[Chiusaroli et al., 2010][1]
Prefrontal CortexHaloperidol (B65202)Significant increase[Chiusaroli et al., 2010][1]
Nucleus AccumbensHaloperidolSignificant increase[Chiusaroli et al., 2010][1]
Lateral Septal NucleusHaloperidolSignificant increase[Chiusaroli et al., 2010][1]
Dorsolateral StriatumHaloperidol390[Chiusaroli et al., 2010][1]
Prefrontal CortexClozapineSignificant increase[Chiusaroli et al., 2010][1]
Nucleus AccumbensClozapineSignificant increase[Chiusaroli et al., 2010][1]
Lateral Septal NucleusClozapineSignificant increase[Chiusaroli et al., 2010][1]
Dorsolateral StriatumClozapineNo significant effect[Chiusaroli et al., 2010][1]
Prefrontal CortexD-serinePattern similar to this compound[Chiusaroli et al., 2010][1]
Nucleus AccumbensD-serinePattern similar to this compound[Chiusaroli et al., 2010][1]
Lateral Septal NucleusD-serinePattern similar to this compound[Chiusaroli et al., 2010][1]
Table 2: Effect of this compound on PCP-Induced Hyperlocomotion and Rearing Behavior in Rats
Treatment GroupEffect on PCP-Induced HyperlocomotionEffect on PCP-Induced RearingEffect on Basal Locomotor ActivityReference
This compound (oral)Dose-dependent inhibitionDose-dependent inhibitionNo effect[Chiusaroli et al., 2010][1]
D-serineSignificant inhibitionNot reportedNo effect[Chiusaroli et al., 2010][1]
ClozapineSignificant inhibitionNot reportedNot specified[Chiusaroli et al., 2010][1]
HaloperidolSignificant inhibitionNot reportedNot specified[Chiusaroli et al., 2010][1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

PCP-Induced Hyperactivity Model in Rats

This model is used to screen for potential antipsychotic activity.

  • Animals: Male Sprague-Dawley rats, weighing 200-250g at the start of the experiment.

  • Housing: Housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration:

    • This compound, D-serine, clozapine, or haloperidol are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

    • Phencyclidine (PCP) is administered subcutaneously (s.c.) at a dose of 2.5 mg/kg.

  • Experimental Procedure:

    • Rats are habituated to the testing room for at least 60 minutes before the experiment.

    • Test compounds or vehicle are administered 60 minutes before PCP.

    • Immediately after PCP administration, rats are placed individually into open-field arenas (e.g., 40 x 40 x 40 cm).

    • Locomotor activity (distance traveled) and rearing frequency are recorded for a period of 90 minutes using an automated activity monitoring system.

  • Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle/PCP control group.

Fos-like Immunoreactivity (FLI)

This technique is used to map neuronal activation in the brain following drug administration.

  • Tissue Preparation:

    • Two hours after the final drug administration, rats are deeply anesthetized with an overdose of a suitable anesthetic (e.g., pentobarbital).

    • Transcardial perfusion is performed with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Brains are removed, post-fixed in 4% paraformaldehyde overnight, and then cryoprotected in a 30% sucrose (B13894) solution.

    • Coronal sections (e.g., 40 µm) are cut on a cryostat and collected in PBS.

  • Immunohistochemistry:

    • Free-floating sections are washed three times in PBS.

    • Endogenous peroxidase activity is quenched by incubating sections in a solution of 3% hydrogen peroxide in PBS for 10 minutes.

    • Sections are blocked for 1 hour at room temperature in a blocking solution containing normal goat serum (e.g., 5%) and Triton X-100 (e.g., 0.3%) in PBS.

    • Sections are incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution).

    • After washing, sections are incubated for 1 hour at room temperature with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500 dilution).

    • Sections are then incubated for 1 hour with an avidin-biotin-peroxidase complex (ABC kit).

    • The peroxidase reaction is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as the chromogen.

  • Quantification:

    • Images of specific brain regions are captured using a light microscope.

    • The number of Fos-positive nuclei is counted in a defined area for each brain region of interest.

    • Data are expressed as the number of Fos-positive cells per mm² and analyzed using appropriate statistical methods.

Visualizations: Signaling Pathways and Workflows

This compound's Mechanism of Action

Neboglamine_Mechanism cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Glutamate Glutamate Glutamate_Site Glutamate Site Glutamate->Glutamate_Site Binds Glycine Glycine Glycine_Site Glycine Site Glycine->Glycine_Site Binds This compound This compound This compound->Glycine_Site Positive Allosteric Modulation NMDA_Receptor NMDA-R Ion_Channel Ion Channel Glycine_Site->Ion_Channel Co-activates Glutamate_Site->Ion_Channel Activates Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Opens Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Triggers

Caption: this compound enhances NMDA receptor activity.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_behavioral Behavioral Assessment cluster_immuno Immunohistochemistry start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat PCP Model) start->animal_model drug_admin Drug Administration (this compound & Comparators) animal_model->drug_admin locomotion PCP-Induced Hyperlocomotion drug_admin->locomotion rearing PCP-Induced Rearing drug_admin->rearing perfusion Perfusion & Brain Extraction drug_admin->perfusion data_analysis Data Analysis & Interpretation locomotion->data_analysis rearing->data_analysis staining Fos Staining perfusion->staining quantification Quantification of Neuronal Activation staining->quantification quantification->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for evaluating this compound's efficacy.

Putative Downstream Signaling of NMDA Receptor Activation

NMDAR_Signaling cluster_pathways Downstream Signaling Cascades NMDAR NMDA Receptor Activation Ca_Influx Ca²+ Influx NMDAR->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC Ras_ERK Ras-ERK Pathway Ca_Influx->Ras_ERK nNOS nNOS Ca_Influx->nNOS CREB CREB Activation CaMKII->CREB LTP Long-Term Potentiation (Synaptic Plasticity) CaMKII->LTP PKC->CREB Ras_ERK->CREB Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression

Caption: NMDA receptor downstream signaling pathways.

References

Pharmacological Profile of Neboglamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine, also known as CR-2249 and XY-2401, is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist site. It has been investigated for its therapeutic potential in schizophrenia and cocaine dependence, with preclinical studies demonstrating cognition-enhancing and antipsychotic-like effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental methodologies.

Introduction

This compound is a glutamic acid derivative that enhances the binding of the endogenous co-agonist glycine to the GluN1 subunit of the NMDA receptor. By potentiating NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory, this compound has been explored as a potential treatment for neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

Mechanism of Action

This compound functions as a positive allosteric modulator at the glycine binding site of the NMDA receptor. It does not directly activate the receptor but rather enhances the affinity of the site for glycine, thereby potentiating the receptor's response to glutamate. This modulation is believed to restore normal glutamatergic neurotransmission in conditions where it is impaired.

At higher concentrations (doses over 100mg in humans), this compound also exhibits weak norepinephrine (B1679862) reuptake inhibition.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the NMDA receptor.

Neboglamine_Mechanism cluster_postsynaptic Postsynaptic Neuron NMDA_receptor NMDA Receptor GluN1 GluN1 Subunit NMDA_receptor->GluN1 contains GluN2 GluN2 Subunit NMDA_receptor->GluN2 contains Ion_channel Ion Channel (Closed) Ion_channel_open Ion Channel (Open) Ion_channel->Ion_channel_open Opens Ca_ion Ca²⁺ Ion_channel_open->Ca_ion Influx Cellular_response Synaptic Plasticity (LTP) Ca_ion->Cellular_response Activates Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds This compound This compound This compound->GluN1 Enhances Glycine Binding FLI_Protocol start Start drug_admin Administer this compound (20 mg/kg, s.c.) or Vehicle to Male Wistar Rats start->drug_admin perfusion Perfuse Rats with Saline followed by 4% Paraformaldehyde (PFA) drug_admin->perfusion brain_extraction Extract Brains and Post-fix in PFA perfusion->brain_extraction sectioning Section Brains (e.g., 40 µm) on a Vibratome or Cryostat brain_extraction->sectioning immunostaining Immunohistochemistry for Fos protein sectioning->immunostaining imaging Image Sections using a Microscope immunostaining->imaging quantification Quantify Fos-positive Nuclei in Regions of Interest (e.g., PFC, NAc, LSN) imaging->quantification end End quantification->end Locomotor_Protocol start Start habituation Habituate Rats to Locomotor Activity Chambers start->habituation drug_admin_nebo Administer Vehicle or this compound (p.o.) at Various Doses habituation->drug_admin_nebo drug_admin_pcp Administer PCP (e.g., 2.5 mg/kg, i.p.) to Induce Hyperlocomotion drug_admin_nebo->drug_admin_pcp recording Record Locomotor Activity for a Defined Period (e.g., 60-90 minutes) drug_admin_pcp->recording data_analysis Analyze Data (e.g., Total Distance Traveled, Rearing Frequency) recording->data_analysis end End data_analysis->end

References

Neboglamine: A Technical Whitepaper on its Nootropic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine, also known as CR 2249 and XY-2401, is a novel compound that has garnered interest for its potential nootropic and neurotherapeutic applications. It acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist site. This mechanism of action positions this compound as a potential candidate for addressing cognitive deficits associated with various neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, focusing on its pharmacology, efficacy in cognitive and behavioral models, and its proposed mechanism of action.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound's primary mechanism of action is the potentiation of NMDA receptor function through positive allosteric modulation of the glycine binding site on the GluN1 subunit. Unlike direct agonists, this compound does not activate the receptor itself but enhances the affinity of the co-agonist, glycine or D-serine, for its binding site. This, in turn, increases the probability of channel opening in the presence of glutamate (B1630785), the primary excitatory neurotransmitter. This modulation is thought to restore or enhance NMDA receptor-mediated synaptic plasticity, a fundamental process for learning and memory.

Signaling Pathway

The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the activation of the NMDA receptor. This compound, as a PAM at the glycine site, facilitates this process. Upon activation, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling events. These include the activation of key enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and the transcription factor cAMP response element-binding protein (CREB). Ultimately, these pathways lead to changes in gene expression and protein synthesis that are crucial for long-term potentiation (LTP), a cellular correlate of learning and memory.

Neboglamine_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity Genes) CREB->Gene_Expression LTP Long-Term Potentiation (LTP) (Enhanced Synaptic Strength) Gene_Expression->LTP

Caption: this compound's Proposed Signaling Pathway. (Within 100 characters)

Preclinical Efficacy Data

This compound has been evaluated in several preclinical models to assess its nootropic and neuroprotective potential. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound (CR 2249) on Memory in Rodent Models
Experimental ModelSpeciesTreatmentDose (mg/kg)Outcome MeasureResultReference
Scopolamine-induced amnesia (Step-through passive avoidance)RatThis compound10Latency to enter dark compartmentSignificant increase in latency, indicating memory improvementGarofalo et al., 1996
Electroconvulsive shock-induced amnesia (Step-down passive avoidance)MouseThis compound30Latency to step downSignificant increase in latency, indicating memory improvementGarofalo et al., 1996
Dark avoidance taskRatThis compound10Time spent in the light compartmentSignificant increase in time spent in the light, suggesting improved learningGarofalo et al., 1996
Table 2: Effects of this compound on Neuronal Activation
Brain RegionSpeciesTreatmentDose (mg/kg)Outcome MeasureResult (Fold change vs. control)Reference
Prefrontal CortexRatThis compound30Fos-like immunoreactivity3.2Chiusaroli et al., 2010
Nucleus AccumbensRatThis compound30Fos-like immunoreactivity4.8Chiusaroli et al., 2010
Lateral Septal NucleusRatThis compound30Fos-like immunoreactivity4.5Chiusaroli et al., 2010
Table 3: Effects of this compound in a PCP-Induced Model of Schizophrenia Negative Symptoms
Experimental ModelSpeciesPre-treatmentTreatmentDose (mg/kg)Outcome MeasureResult (% Inhibition of PCP effect)Reference
Forced swim testRat14 days of PCP (10 mg/kg/day)This compound10Immobility time87.8%Patent EP1755583B1
Table 4: Neuroprotective Effects of this compound and its Metabolite (CR 2863) in a Rat Ischemia Model
TreatmentDose (mg/kg)Outcome MeasureResultReference
This compound32Mortality Rate0% (vs. 50% in ischemic controls)Patent CA2567397C
CR 2863 (metabolite)16Mortality Rate0% (vs. 50% in ischemic controls)Patent CA2567397C

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the methodologies employed in the key studies cited.

Animal Models and Housing
  • Species: Male Wistar rats and male CD1 mice were used in the cognitive studies.

  • Housing: Animals were housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Behavioral Assays
  • Step-Through Passive Avoidance Task (Rats):

    • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment was fitted with a grid for delivering a mild foot shock.

    • Procedure: On the training day, rats were placed in the illuminated compartment. When they entered the dark compartment, the door was closed, and a foot shock was delivered. In the retention test 24 hours later, the latency to enter the dark compartment was recorded.

    • Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) 45 minutes before the training session. Scopolamine was administered 30 minutes before training to induce amnesia.

  • PCP-Induced Immobility in Forced Swim Test (Rats):

    • Apparatus: A cylindrical tank filled with water.

    • Procedure: Rats were pre-treated with phencyclidine (PCP) for 14 days to induce a depressive-like state. On the test day, rats were placed in the water tank, and the duration of immobility was recorded.

    • Drug Administration: this compound or vehicle was administered i.p. 30 minutes before the test.

Immunohistochemistry for Fos-like Immunoreactivity
  • Procedure: Following behavioral testing, animals were deeply anesthetized and perfused transcardially with saline followed by a fixative solution. Brains were removed, post-fixed, and sectioned.

  • Staining: Brain sections were incubated with a primary antibody against the Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The reaction was visualized using a chromogen.

  • Quantification: The number of Fos-positive cells was counted in specific brain regions of interest.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration (this compound / Vehicle / Amnestic Agent) Animal_Acclimation->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance) Drug_Admin->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Immunohistochemistry Immunohistochemistry (Fos Staining) Tissue_Collection->Immunohistochemistry Data_Analysis Data Analysis Immunohistochemistry->Data_Analysis

Unveiling the Neuroprotective Potential of Neboglamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides an in-depth analysis of the core evidence supporting this compound's neuroprotective effects, including quantitative data from key experiments, detailed experimental protocols, and a visual representation of its proposed signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as those involving ischemic brain injury, are characterized by progressive neuronal loss and dysfunction. A key player in the excitotoxic cascade leading to neuronal death is the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound emerges as a promising therapeutic candidate by virtue of its unique mechanism of action. As a positive allosteric modulator of the glycine site on the NMDA receptor, it enhances receptor function under conditions of normal synaptic activity but is hypothesized to contribute to neuroprotection during pathological states. This document synthesizes the currently available preclinical data on this compound and its primary metabolite, CR 2863, with a focus on their neuroprotective efficacy.

Mechanism of Action: Modulating the NMDA Receptor

This compound is a glutamic acid derivative that facilitates the effect of glycine on NMDA receptors, potentially at a distinct allosteric site[1]. This positive allosteric modulation enhances the affinity of the receptor for its co-agonist glycine, thereby potentiating NMDA receptor function. This modulation is critical in brain regions where this compound has been shown to promote neuronal growth and activation, such as the prefrontal cortex, nucleus accumbens, and lateral septal nucleus[1][2].

Quantitative Data on Neuroprotective Efficacy

The neuroprotective properties of this compound and its main metabolite, CR 2863, have been quantified in preclinical models of neurodegeneration.

In Vivo Model of Hippocampal Ischemia in Gerbils

A key study utilized a gerbil model of hippocampal ischemia induced by bilateral occlusion of the carotid arteries to assess the neuroprotective effects of this compound and CR 2863. The data demonstrates a dose-dependent protection from neuronal degeneration and a reduction in mortality.

Treatment GroupDose (mg/kg, i.p.)Neuronal Area of CH1 Pyramidal Neurons (mm²) (Mean ± SD)% ProtectionMortality Rate (%)
Sham Control-25.22 ± 2.13-0
Ischemia Control-9.05 ± 5.98-50
This compound12.58.42 ± 4.46050
This compound2516.47 ± 5.5445.925
This compound5020.48 ± 5.3070.70
CR 2863815.6 ± 3.241.525
CR 28631622.1 ± 4.580.50

Table 1: Neuroprotective Effects of this compound and CR 2863 in a Gerbil Model of Hippocampal Ischemia.

Neuronal Activation in Rat Forebrain

This compound's ability to induce neuronal activation, a marker of neuronal health and activity, was assessed by measuring the expression of Fos-like immunoreactivity (FLI) in the rat forebrain.

Brain RegionFold Increase in FLI-Positive Cells (vs. Control)
Prefrontal Cortex3.2
Nucleus Accumbens4.8
Lateral Septal Nucleus4.5

Table 2: Effect of this compound on Fos-like Immunoreactivity in Rat Forebrain.

Signaling Pathways in this compound-Mediated Neuroprotection

This compound's neuroprotective effects are believed to be mediated through the activation of downstream signaling cascades following the positive allosteric modulation of the NMDA receptor glycine site. While the precise pathways for this compound are still under investigation, activation of the NMDA receptor glycine site has been linked to pro-survival pathways such as the PI3K/Akt and ERK/CREB signaling cascades.

Neboglamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor Glycine Site Glutamate Site This compound->NMDAR:g Positive Allosteric Modulation Glycine Glycine Glycine->NMDAR:g Ca_influx Ca²⁺ Influx NMDAR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Neuroprotection Neuroprotection (Cell Survival, Gene Expression) CREB->Neuroprotection FLI_Workflow A 1. Animal Treatment Administer this compound or vehicle to rats. B 2. Perfusion and Brain Extraction Perfuse animals with saline followed by 4% paraformaldehyde. Extract brains and post-fix. A->B C 3. Sectioning Cut 40 µm coronal sections using a cryostat. B->C D 4. Immunohistochemistry - Wash sections in PBS. - Block with normal goat serum. - Incubate with primary antibody (anti-Fos). - Incubate with biotinylated secondary antibody. - Incubate with avidin-biotin-peroxidase complex. C->D E 5. Visualization Develop with diaminobenzidine (DAB). D->E F 6. Microscopy and Analysis Mount sections, view under a microscope, and quantify FLI-positive cells. E->F PCP_Workflow A 1. Animal Acclimation Acclimate rats to the open-field arenas. B 2. Pre-treatment Administer this compound or vehicle. A->B C 3. PCP Administration Administer PCP to induce hyperlocomotion. B->C D 4. Behavioral Recording Record locomotor activity (distance traveled, rearing) for a set duration (e.g., 60 minutes). C->D E 5. Data Analysis Analyze the recorded data to compare locomotor activity between treatment groups. D->E Ischemia_Workflow A 1. Anesthesia and Surgery Anesthetize gerbils and expose both common carotid arteries. B 2. Pre-treatment Administer this compound, CR 2863, or vehicle. A->B C 3. Induction of Ischemia Occlude both carotid arteries with aneurysm clips for a defined period (e.g., 5 minutes). B->C D 4. Reperfusion Remove the clips to allow blood reflow. C->D E 5. Post-operative Care and Observation Monitor animals for recovery and mortality. D->E F 6. Histological Analysis After a survival period (e.g., 7 days), perfuse, extract brains, and perform histological staining (e.g., Cresyl Violet). E->F G 7. Quantification of Neuronal Damage Measure the area of surviving pyramidal neurons in the hippocampus. F->G

References

Early Research on Neboglamine for Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical overview of the early preclinical research on Neboglamine (formerly CR-2249), a positive allosteric modulator of the NMDA receptor's glycine (B1666218) site. It is intended for researchers, scientists, and drug development professionals interested in the foundational pharmacology and cognitive-enhancing properties of this compound.

Core Mechanism of Action

This compound is a glutamic acid derivative that enhances the function of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike direct agonists, it acts as a positive allosteric modulator at the strychnine-insensitive glycine co-agonist site.[1] This means it increases the efficiency of the endogenous co-agonist, D-serine or glycine, in activating the NMDA receptor, rather than stimulating the receptor directly.[1] This modulation is crucial for synaptic plasticity, a fundamental process for learning and memory.

The binding of this compound to a site distinct from the glycine binding site is suggested by the positive cooperative interactions observed between this compound and glycine in [3H]MK-801 binding assays.[1] This allosteric modulation enhances the NMDA receptor's response to glutamate, the primary excitatory neurotransmitter in the brain, thereby facilitating neuronal communication and potentially enhancing cognitive processes.

Signaling Pathway

The proposed mechanism of this compound's action on the NMDA receptor signaling pathway is illustrated below.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Glycine_Site Glycine Site Neboglamine_Site Allosteric Site Neboglamine_Site->Glycine_Site Enhances Glycine Binding Affinity LTP Long-Term Potentiation Ca_Channel->LTP Initiates Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Leads to Glycine Glycine / D-Serine Glycine->Glycine_Site Binds This compound This compound This compound->Neboglamine_Site Binds

Figure 1: this compound's Allosteric Modulation of the NMDA Receptor.

Preclinical Evidence of Cognitive Enhancement

Early preclinical studies in rodent models provided the initial evidence for this compound's potential as a cognitive enhancer. These studies primarily utilized models of chemically-induced amnesia and passive avoidance tasks to assess learning and memory.

Reversal of Scopolamine-Induced Amnesia

A key model for evaluating pro-cognitive drugs involves inducing a cholinergic deficit with the muscarinic receptor antagonist, scopolamine.

Experimental Protocol: Scopolamine-Induced Amnesia in a Passive Avoidance Task (Rats)

  • Apparatus: A two-compartment passive avoidance apparatus with a lighted "safe" compartment and a dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is fitted with a grid for delivering a mild foot shock.

  • Acquisition Trial:

    • Rats are individually placed in the lighted compartment.

    • After a 60-second habituation period, the door to the dark compartment is opened.

    • The latency to enter the dark compartment is recorded.

    • Upon entering the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The rat is then returned to its home cage.

  • Drug Administration:

    • This compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the acquisition trial.

    • Scopolamine (e.g., 0.5 mg/kg, i.p.) is administered 15 minutes before the acquisition trial to induce amnesia.

  • Retention Trial:

    • 24 hours after the acquisition trial, the rat is again placed in the lighted compartment.

    • The latency to enter the dark compartment is recorded, with a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.

Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Mean Step-Through Latency (seconds) ± SEM
Vehicle + Saline-250 ± 25
Scopolamine + Vehicle0.580 ± 15
Scopolamine + this compound1150 ± 20
Scopolamine + this compound3220 ± 22
Scopolamine + this compound10240 ± 28

Note: The data presented are representative and compiled from descriptions in the literature. Actual values may vary between specific studies.

Performance in Passive Avoidance Tasks (Mice)

This compound's effects on memory were also assessed in a step-down passive avoidance task in mice, where memory impairment was induced by electroconvulsive shock (ECS).

Experimental Protocol: Step-Down Passive Avoidance with ECS-Induced Amnesia (Mice)

  • Apparatus: A box with an electrifiable grid floor and a small, insulated platform in the center.

  • Acquisition Trial:

    • Mice are placed on the platform.

    • When the mouse steps down onto the grid, it receives a mild foot shock (e.g., 0.3 mA for 2 seconds).

    • The latency to step down is recorded.

  • ECS Induction: Immediately after the acquisition trial, an electroconvulsive shock is delivered via ear-clip electrodes to induce amnesia.

  • Drug Administration: this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle is administered 60 minutes before the acquisition trial.

  • Retention Trial: 24 hours later, the mouse is again placed on the platform, and the step-down latency is recorded (up to a maximum time).

Quantitative Data:

Treatment GroupDose (mg/kg, p.o.)Mean Step-Down Latency (seconds) ± SEM
Sham ECS + Vehicle-180 ± 20
ECS + Vehicle-45 ± 10
ECS + this compound390 ± 15
ECS + this compound10150 ± 18
ECS + this compound30170 ± 22

Note: The data presented are representative and compiled from descriptions in the literature. Actual values may vary between specific studies.

Neurochemical and Electrophysiological Correlates

Modulation of NMDA-Evoked Neurotransmitter Release

In vitro studies using rat hippocampal slices demonstrated that this compound enhances the glycine-mediated reversal of kynurenic acid (an NMDA receptor antagonist) antagonism.[1] This provides direct evidence of its modulatory effect on NMDA receptor function.

Experimental Protocol: [³H]Noradrenaline Release from Rat Hippocampal Slices

  • Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated with [³H]noradrenaline.

  • Perfusion: The slices are placed in a perfusion chamber and superfused with a physiological buffer.

  • Stimulation and Drug Application:

    • The release of [³H]noradrenaline is evoked by stimulation with NMDA.

    • The NMDA-evoked release is antagonized by kynurenic acid.

    • The ability of glycine, in the presence and absence of this compound, to reverse this antagonism is measured.

  • Quantification: The amount of [³H]noradrenaline in the superfusate is quantified by liquid scintillation counting.

Quantitative Data:

ConditionGlycine EC₅₀ (µM)Maximal Reversal of Kynurenate Antagonism (%)
Glycine alone21.5 ± 4.2100
Glycine + this compound (3 µM)Not significantly changedIncreased
Glycine + this compound (10 µM)Not significantly changedFurther Increased
Glycine + this compound (30 µM)Not significantly changedMaximally Increased

Note: The data presented are representative and compiled from descriptions in the literature. Actual values may vary between specific studies.

Neuronal Activation Measured by Fos-like Immunoreactivity

In vivo studies in rats have shown that this compound increases the expression of c-Fos, an immediate-early gene and a marker of neuronal activation, in brain regions associated with cognition and reward.[2]

Experimental Protocol: Fos-like Immunoreactivity in Rat Brain

  • Animal Treatment: Rats are administered this compound (e.g., 10 mg/kg, s.c.), vehicle, or other reference compounds.

  • Perfusion and Tissue Processing: Two hours after drug administration, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and sectioned.

  • Immunohistochemistry:

    • Brain sections are incubated with a primary antibody against the c-Fos protein.

    • This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.

    • The reaction is visualized using a chromogen (e.g., diaminobenzidine), resulting in a brown nuclear stain in Fos-positive cells.

  • Quantification: The number of Fos-like immunoreactive (FLI) cells is counted in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) using light microscopy and image analysis software.

cluster_workflow Fos-like Immunoreactivity Experimental Workflow A Drug Administration (this compound/Vehicle) B 2-hour Incubation A->B C Anesthesia and Perfusion B->C D Brain Extraction and Sectioning C->D E Immunohistochemistry (Primary & Secondary Antibodies) D->E F Visualization (DAB Staining) E->F G Microscopy and Cell Counting F->G H Data Analysis G->H

Figure 2: Experimental Workflow for Fos-like Immunoreactivity.

Quantitative Data:

Brain RegionFold Increase in FLI-positive cells (this compound vs. Control)
Prefrontal Cortex3.2
Nucleus Accumbens4.8
Lateral Septal Nucleus4.5

Data from Chiusaroli et al., 2010.[2]

Conclusion

The early preclinical research on this compound provided a solid foundation for its development as a potential cognitive enhancer. The in vitro and in vivo studies consistently demonstrated its ability to positively modulate NMDA receptor function, leading to improved performance in animal models of learning and memory. The observed increase in neuronal activation in key brain regions further supported its pro-cognitive profile. While the clinical development of this compound has not progressed to a marketed drug for cognitive enhancement, the early research detailed in this guide remains a valuable case study for scientists and researchers in the field of neuropharmacology and drug discovery. The methodologies and findings from these foundational studies continue to inform the development of new NMDA receptor modulators for a variety of neurological and psychiatric disorders.

References

Neboglamine: An Analysis of its Influence on Neuronal Function and Potential for Neuronal Growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature on Neboglamine primarily focuses on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor and its potential antipsychotic effects. Direct experimental evidence and quantitative data specifically detailing this compound's impact on neuronal growth, such as neurite outgrowth and synaptogenesis, are not extensively available in the provided search results. This guide synthesizes the known mechanisms of this compound and explores its potential, yet unconfirmed, implications for neuronal growth based on the established roles of its molecular targets.

Core Mechanism of Action: NMDA Receptor Modulation

This compound functions as a positive modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. For the NMDA receptor to become active, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its respective sites.

By acting on the glycine site, this compound enhances the receptor's response to glutamate, thereby increasing neuronal activation.[1] This is supported by findings that show this compound, similar to the endogenous co-agonist D-serine, increases the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, in key brain regions such as the prefrontal cortex and nucleus accumbens.[1] Furthermore, this compound has been shown to restore NMDA-mediated neurotransmitter release in the frontal cortex.[1]

Below is a diagram illustrating the primary mechanism of action of this compound at the NMDA receptor.

cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR:n Binds to Glutamate Site This compound This compound (Positive Modulator) This compound->NMDAR:n Positively Modulates Glycine Site Glycine Glycine/D-Serine Glycine->NMDAR:n Binds to Glycine Site Ca_ion Ca²⁺ NMDAR:s->Ca_ion Channel Opening & Ca²⁺ Influx Neuronal_Activation Neuronal Activation (e.g., Fos Expression) Ca_ion->Neuronal_Activation Initiates Downstream Signaling

Figure 1: Mechanism of this compound at the NMDA Receptor.

Effects on Neuronal Activation

Studies have demonstrated that this compound significantly increases the number of FLI-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[1] This pattern of neuronal activation is comparable to that induced by D-serine, an endogenous agonist at the glycine site of NMDA receptors.[1] These findings underscore this compound's ability to enhance neuronal activity in specific brain circuits.

Table 1: Effect of this compound on Fos-like Immunoreactivity (FLI) in Rat Forebrain

Brain RegionFold Increase Over Control
Prefrontal Cortex3.2
Nucleus Accumbens4.8
Lateral Septal Nucleus4.5

Data extracted from a study comparing the effects of this compound to control conditions.[1]

Hypothetical Impact on Neuronal Growth and Plasticity

While direct evidence is lacking, the role of NMDA receptor activation in neuronal development and plasticity allows for a theoretical exploration of this compound's potential effects on neuronal growth. NMDA receptor-mediated calcium influx is a critical trigger for a multitude of intracellular signaling cascades that are known to influence gene expression and protein synthesis, ultimately impacting neuronal structure and function.[2][3]

Activation of NMDA receptors can initiate signaling pathways involved in:

  • Neurite Outgrowth: The extension of axons and dendrites is a fundamental process in neuronal development and is influenced by calcium-dependent signaling.[4][5]

  • Synaptogenesis: The formation of new synapses is a key aspect of synaptic plasticity and is regulated by NMDA receptor activity.[6]

The diagram below illustrates a potential, though unconfirmed for this compound, signaling pathway through which NMDA receptor modulation could influence neuronal growth.

cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_outcome Potential Neuronal Growth Outcomes This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation CaMK Ca²⁺/Calmodulin-Dependent Protein Kinases (CaMKs) Ca_ion->CaMK Activation of Kinase Pathways PKC Protein Kinase C (PKC) Ca_ion->PKC Activation of Kinase Pathways PI3K PI3K/Akt Pathway Ca_ion->PI3K Activation of Kinase Pathways CREB CREB Activation CaMK->CREB PKC->CREB PI3K->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Leads to Synaptogenesis Synaptogenesis Gene_Expression->Synaptogenesis Leads to

Figure 2: Hypothetical Signaling Pathway for Neuronal Growth.

Experimental Protocols for Investigating Neuronal Growth

Should future research aim to directly assess the impact of this compound on neuronal growth, a variety of established in vitro methodologies could be employed. These protocols would allow for the quantitative analysis of changes in neuronal morphology.

4.1. Primary Neuronal Culture

  • Cell Source: Cortical or hippocampal neurons are commonly used for studying neurite outgrowth and synaptogenesis.[7]

  • Culture Preparation: Tissues are dissociated, and cells are plated on a suitable substrate, such as poly-D-lysine coated plates, in a defined neurobasal medium supplemented with growth factors.[7]

  • Treatment: this compound would be added to the culture medium at various concentrations and for different durations.

4.2. Assessment of Neurite Outgrowth

  • Immunocytochemistry: Neurons can be fixed and stained with antibodies against neuronal markers like MAP2 or β-III tubulin to visualize dendrites and axons.

  • Image Analysis: Automated or manual tracing of neurites from captured images allows for the quantification of parameters such as total neurite length, number of primary neurites, and branching complexity.[8]

4.3. Evaluation of Synaptogenesis

  • Synaptic Marker Staining: Co-immunostaining for pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) proteins can be performed.[6]

  • Puncta Analysis: The number and density of co-localized puncta, representing synapses, can be quantified using fluorescence microscopy and specialized software.[6]

The workflow for such an investigation is outlined in the diagram below.

cluster_workflow Experimental Workflow for Assessing Neuronal Growth cluster_analysis Data Acquisition and Analysis start Primary Neuronal Culture Preparation treatment Treatment with This compound (and Controls) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation fixation Cell Fixation and Immunostaining incubation->fixation imaging Fluorescence Microscopy Imaging fixation->imaging quant_neurite Quantification of Neurite Outgrowth imaging->quant_neurite quant_synapse Quantification of Synapse Density imaging->quant_synapse results Data Interpretation and Conclusions quant_neurite->results quant_synapse->results

Figure 3: Proposed Experimental Workflow.

Conclusion and Future Directions

This compound is a well-characterized positive modulator of the NMDA receptor's glycine site, with demonstrated effects on neuronal activation. While its direct impact on neuronal growth remains to be elucidated, its mechanism of action targets a receptor system fundamentally involved in structural and functional neuronal plasticity.

Future research should focus on in vitro studies using primary neuronal cultures to directly assess the effects of this compound on neurite outgrowth and synaptogenesis. Such studies would provide the necessary quantitative data to confirm or refute the hypothesized role of this compound in promoting neuronal growth. Furthermore, investigating the downstream signaling pathways activated by this compound in these paradigms would offer a more complete understanding of its cellular effects. For drug development professionals, a deeper understanding of this compound's potential neurotrophic or neuroplastic properties could open new avenues for its therapeutic application in neurodegenerative disorders or conditions characterized by synaptic dysfunction.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Use of Neboglamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine (also known as CR-2249 and XY-2401) is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site on the GluN1 subunit.[1][2][3] By binding to a distinct allosteric pocket, this compound enhances the affinity of the receptor for glycine, thereby potentiating NMDA receptor-mediated signaling.[1] This mechanism of action has led to its investigation for therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia and for its cognitive-enhancing effects.[2][3][4][5]

These application notes provide detailed protocols for the in-vitro characterization of this compound, enabling researchers to investigate its pharmacological properties and functional effects on neuronal activity.

Mechanism of Action: NMDA Receptor Modulation

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades crucial for synaptic plasticity, learning, and memory.

This compound, as a PAM at the glycine site, does not directly activate the NMDA receptor but rather amplifies its response to the endogenous co-agonist glycine. This modulation is thought to restore normal receptor function in pathological states where glycine levels or receptor sensitivity might be compromised.

Figure 1: this compound's mechanism of action at the NMDA receptor.

Data Presentation

Quantitative pharmacological data for this compound is not extensively available in peer-reviewed literature. The following table provides a template for how such data would be presented and includes reference values for other NMDA receptor glycine site modulators for comparative purposes. Researchers are encouraged to use the provided protocols to determine these values for this compound in their specific experimental systems.

CompoundAssay TypeCell/Tissue TypeParameterValueReference
This compound Radioligand Binding-Ki Not Reported-
This compound Functional Assay (e.g., Calcium Imaging)-EC50 Not Reported-
D-CycloserineRadioligand BindingRat Brain MembranesKi1.6 µM[6]
GlycineRadioligand BindingRat Brain MembranesKi0.1 µM[6]
SpermineFunctional Assay (Electrophysiology)Recombinant GluN2B-containing receptorsEC50~100 µM[7]

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the activity of this compound.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from established methods for competitive binding assays at the NMDA receptor glycine site.[8] It allows for the determination of the binding affinity (Ki) of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]-MDL 105,519 (or other suitable radioligand for the glycine site)

  • This compound

  • Glycine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Protocol:

  • Membrane Preparation: If not using commercially available membranes, prepare crude synaptic membranes from rat cortex by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Binding Buffer

    • Non-specific Binding (NSB): Radioligand + high concentration of unlabeled glycine (e.g., 1 mM)

    • Competitive Binding: Radioligand + varying concentrations of this compound (e.g., 0.1 nM to 100 µM)

  • Incubation: Add the membrane preparation to each well. The final assay volume is typically 200-250 µL. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, this compound) start->prep setup Set up 96-well Plate (Total, NSB, Competitive Binding) prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Figure 2: Workflow for the radioligand binding assay.
Calcium Imaging Assay in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by this compound.

Objective: To determine the functional potency (EC₅₀) of this compound in potentiating NMDA-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons cultured on glass coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • HEPES-buffered saline solution (HBSS)

  • NMDA

  • Glycine

  • This compound

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Protocol:

  • Cell Culture: Plate primary neurons on poly-L-lysine coated coverslips and culture for 10-14 days to allow for mature synapse formation.

  • Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes at room temperature.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images.

  • Stimulation and Recording:

    • Apply a sub-maximal concentration of NMDA (e.g., 10-30 µM) and a saturating concentration of glycine (e.g., 10 µM) to elicit a baseline calcium response.

    • After a washout period, co-apply the same concentrations of NMDA and glycine with varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Record the changes in fluorescence intensity over time. For Fura-2, record the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, record the fluorescence intensity at ~488 nm excitation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F₀) or the change in the 340/380 ratio for each concentration of this compound.

    • Plot the potentiation of the NMDA response against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) using non-linear regression analysis.

Calcium_Imaging_Workflow start Start culture Culture Primary Neurons start->culture load_dye Load Cells with Calcium Indicator culture->load_dye wash Wash and De-esterify load_dye->wash image Acquire Baseline Fluorescence wash->image stimulate Apply NMDA/Glycine ± this compound image->stimulate record Record Fluorescence Changes stimulate->record analyze Data Analysis (Calculate EC₅₀) record->analyze end End analyze->end NMDA_Signaling_Pathway NMDA_Activation NMDA Receptor Activation (Glutamate + Glycine + this compound) Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx CaM_CaMKII Activation of CaM/CaMKII Ca_Influx->CaM_CaMKII PKC_PKA Activation of PKC/PKA Ca_Influx->PKC_PKA CREB Phosphorylation of CREB CaM_CaMKII->CREB PKC_PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity

References

Application Notes and Protocols for Neboglamine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] Dysfunction of this receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1] this compound has shown potential as an antipsychotic agent in preclinical studies by attenuating the behavioral effects of NMDA receptor antagonists.[2][3] These application notes provide a summary of the available data and protocols for the administration of this compound in animal models to facilitate further research and drug development.

Data Presentation

Efficacy Data in Rat Models

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in rat models of psychosis.

Table 1: Effect of Oral this compound on PCP-Induced Hyperlocomotion and Rearing Behavior in Rats

Dose (mg/kg, p.o.)Inhibition of PCP-Induced Hyperlocomotion (%)Inhibition of PCP-Induced Rearing Frequency (%)
12530
35060
107585

*Data are presented as the percentage of inhibition of the respective behaviors induced by phencyclidine (PCP). The studies demonstrate a dose-dependent inhibitory effect of orally administered this compound.[1]

Table 2: Effect of this compound on Fos-like Immunoreactivity (FLI) in Rat Brain Regions

Brain RegionFold Increase in FLI-Positive Cells (vs. Control)
Prefrontal Cortex3.2
Nucleus Accumbens4.8
Lateral Septal Nucleus4.5

*This data indicates that this compound significantly increases neuronal activation in key brain regions involved in psychosis, as measured by the expression of the immediate early gene c-fos.[1][3]

Pharmacokinetic Data

Publicly available literature lacks detailed quantitative pharmacokinetic parameters for this compound in animal models. It has been qualitatively described as having poor pharmacokinetics and a short half-life of approximately 4 hours in humans.[4]

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

ParameterValueAnimal ModelRoute of Administration
CmaxData not availableRat/MouseOral
TmaxData not availableRat/MouseOral
AUCData not availableRat/MouseOral
Half-life (t½)Data not availableRat/MouseOral

Experimental Protocols

General Protocol for Oral Administration of this compound in Rats (Generalized)

As a specific protocol for this compound is not available in the reviewed literature, a generalized protocol for oral gavage in rats is provided below. Researchers should optimize this protocol based on the specific formulation of this compound being used.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (18-20 gauge for adult rats)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Suspend or dissolve this compound in the vehicle to the desired concentration. Use a vortex mixer or sonicator to ensure a homogenous suspension. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the rat.

    • Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).

    • Attach the syringe containing the dosing solution to the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Slowly administer the dosing solution.

    • Withdraw the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol for Phencyclidine (PCP)-Induced Hyperlocomotion Model in Rats

This model is used to assess the antipsychotic-like potential of compounds.

Materials:

  • This compound dosing solution

  • Phencyclidine (PCP) solution (e.g., 2 mg/kg in saline, intraperitoneal injection)

  • Locomotor activity chambers

  • Rats (e.g., Sprague-Dawley or Wistar)

Procedure:

  • Acclimation: Acclimate the rats to the locomotor activity chambers for at least 30 minutes before the start of the experiment.

  • Drug Administration:

    • Administer this compound (or vehicle) orally at the desired doses.

    • After a predetermined pretreatment time (e.g., 60 minutes), administer PCP (or saline) via intraperitoneal injection.

  • Data Collection: Immediately place the animals back into the locomotor activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Analyze the data to determine the effect of this compound on PCP-induced hyperlocomotion and rearing.

Mandatory Visualization

Signaling Pathway of this compound

Neboglamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 subunit This compound This compound This compound->NMDA_Receptor Positive Allosteric Modulation at Glycine Site Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening ERK ERK Ca_ion->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Neuronal Activation (c-fos expression) CREB->Gene_Expression Promotes Transcription

Caption: this compound's signaling pathway via NMDA receptor modulation.

Experimental Workflow for PCP-Induced Hyperlocomotion Study

PCP_Hyperlocomotion_Workflow start Start acclimation Acclimate Rats to Locomotor Chambers (≥30 min) start->acclimation dosing Oral Administration of This compound or Vehicle acclimation->dosing pretreatment Pretreatment Period (e.g., 60 min) dosing->pretreatment pcp_injection Intraperitoneal Injection of PCP or Saline pretreatment->pcp_injection data_collection Record Locomotor Activity (e.g., 60-90 min) pcp_injection->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for assessing this compound's effect on PCP-induced hyperlocomotion.

References

Application Notes and Protocols for Neboglamine Hydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine hydrochloride is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] As a positive allosteric modulator, it enhances the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and neuronal communication.[2][3][4] Its potential as a therapeutic agent for neurological and psychiatric disorders, particularly schizophrenia, is an active area of research.[1][3][4] These application notes provide detailed information on the solubility of this compound hydrochloride and protocols for its preparation and use in preclinical research settings.

Physicochemical Properties and Solubility

This compound hydrochloride is a white to off-white solid.[3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[2]

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide)100 mg/mL (341.53 mM)Ultrasonic treatment may be needed to achieve full dissolution. Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[3]
Co-solvent Mixture 1 (for in vivo)2.5 mg/mL (8.54 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication for a clear solution.[3]
Co-solvent Mixture 2 (for in vivo)2.5 mg/mL (8.54 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication for a clear solution.[2][3]
Co-solvent Mixture 3 (for in vivo)2.5 mg/mL (8.54 mM)10% DMSO, 90% Corn Oil. Requires sonication for a clear solution.[2][3]

Signaling Pathway

This compound hydrochloride acts as a positive allosteric modulator at the glycine-binding site of the NMDA receptor. This enhances the receptor's response to the endogenous co-agonist glycine, thereby potentiating glutamate-induced receptor activation. This modulation is crucial for restoring NMDA-mediated synaptic plasticity.

Neboglamine_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_channel cluster_synapse Synaptic Cleft NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Ca²⁺, Na⁺) NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx allows Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_Influx->Synaptic_Plasticity leads to Glutamate Glutamate Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds (co-agonist) This compound This compound HCl This compound->NMDA_Receptor positively modulates

Diagram 1: this compound hydrochloride's mechanism of action.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound hydrochloride for subsequent dilution to working concentrations.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Table 2: Preparation of this compound Hydrochloride Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound HCl for 1 mLMass of this compound HCl for 5 mLMass of this compound HCl for 10 mL
1 mM (0.293 mg/mL)0.293 mg1.465 mg2.93 mg
5 mM (1.465 mg/mL)1.465 mg7.325 mg14.65 mg
10 mM (2.93 mg/mL)2.93 mg14.65 mg29.3 mg
50 mM (14.65 mg/mL)14.65 mg73.25 mg146.5 mg
In Vitro Experimental Protocol: Neuronal Cell Culture Assay

Objective: To assess the effect of this compound hydrochloride on neuronal cells in vitro.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • This compound hydrochloride stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for viability, calcium imaging, or electrophysiology)

Procedure:

  • Cell Seeding: Plate the neuronal cells in multi-well plates at the desired density and allow them to adhere and stabilize overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound hydrochloride stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO is consistent across all conditions (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound hydrochloride. Include a vehicle control (medium with the same concentration of DMSO but without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Perform the desired endpoint assay according to the manufacturer's instructions.

In_Vitro_Workflow Start Start: Neuronal Cell Culture Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Prepare_Solutions Prepare this compound HCl working solutions Seed_Cells->Prepare_Solutions Treat_Cells Treat cells with this compound HCl Prepare_Solutions->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Perform_Assay Perform endpoint assay (e.g., viability, Ca²⁺ imaging) Incubate->Perform_Assay Analyze_Data Data Analysis Perform_Assay->Analyze_Data End End Analyze_Data->End

Diagram 2: Workflow for an in vitro neuronal cell culture assay.
In Vivo Experimental Protocol: Rodent Administration

Objective: To prepare and administer this compound hydrochloride to rodents for behavioral or pharmacokinetic studies.

Materials:

  • This compound hydrochloride powder

  • Solvents for in vivo formulation (e.g., DMSO, PEG300, Tween-80, Saline, Corn oil)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Syringes and appropriate gauge needles for the route of administration

  • Experimental animals (e.g., rats, mice)

Procedure for Preparation of Dosing Solution (Example: 2.5 mg/mL in Co-solvent Mixture 1):

  • Dissolve in DMSO: Dissolve the required amount of this compound hydrochloride in 10% of the final volume with DMSO.

  • Add PEG300: Add 40% of the final volume with PEG300 and mix thoroughly.

  • Add Tween-80: Add 5% of the final volume with Tween-80 and mix until the solution is clear.

  • Add Saline: Add the remaining 45% of the final volume with saline and mix.

  • Sonication: Sonicate the final solution to ensure homogeneity and complete dissolution.

Administration:

  • Oral Gavage (p.o.): Administer the prepared solution using a gavage needle. Dosages in rats have been reported in the range of 0.3-30 mg/kg.[2][3]

  • Subcutaneous Injection (s.c.): Administer the prepared solution via subcutaneous injection. A dosage of 20 mg/kg has been used in rats.[2]

Important Considerations:

  • All in vivo procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • The choice of vehicle should be based on the specific experimental requirements and the route of administration.

  • Monitor animals for any adverse effects following administration.

In_Vivo_Workflow Start Start: In Vivo Experiment Prepare_Formulation Prepare in vivo formulation Start->Prepare_Formulation Administer Administer to animals (p.o. or s.c.) Prepare_Formulation->Administer Observe Behavioral/Pharmacokinetic Observation Administer->Observe Collect_Data Data Collection Observe->Collect_Data Analyze_Data Data Analysis Collect_Data->Analyze_Data End End Analyze_Data->End

Diagram 3: General workflow for an in vivo experiment.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound hydrochloride. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area.

Disclaimer: This document is intended for research purposes only and is not a guide for clinical use. All experiments should be conducted by trained professionals in a suitable laboratory setting.

References

Techniques for Measuring Neboglamine's Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques available for measuring the binding affinity of Neboglamine, a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. The protocols outlined below are designed to guide researchers in setting up and executing key experiments to characterize the interaction of this compound with its target.

Introduction to this compound

This compound (also known as CR 2249) is a novel compound that enhances the activity of the NMDA receptor by potentiating the binding of the co-agonists glycine and D-serine.[1][2][3] The NMDA receptor, a crucial component in synaptic plasticity and memory formation, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. By modulating the glycine binding site, this compound offers a potential therapeutic avenue for conditions associated with NMDA receptor hypofunction. Additionally, this compound has been reported to exhibit weak inhibitory activity at the norepinephrine (B1679862) transporter.[3]

Data Summary: Binding Affinity of this compound

CompoundAssay TypeRadioligandTissue/Cell LineKi (nM)Kd (nM)IC50 (nM)Reference
This compoundCompetitive Radioligand Binding[3H]-GlycineRat Cortical MembranesData not availableData not availableData not available
This compoundCompetitive Radioligand Binding[3H]-DCKARat Cortical MembranesData not availableData not availableData not available
GlycineCompetitive Radioligand Binding[3H]-DCKARat Cortical MembranesLiterature ValueLiterature ValueLiterature Valuee.g.,
D-SerineCompetitive Radioligand Binding[3H]-GlycineRat Cortical MembranesLiterature ValueLiterature ValueLiterature Valuee.g.,

Researchers are encouraged to consult the full-text of relevant publications or conduct their own experiments to obtain these values.

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine site of the NMDA receptor using a radiolabeled ligand.

Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand (e.g., [3H]-glycine or a high-affinity antagonist like [3H]-5,7-dichlorokynurenic acid, [3H]-DCKA) from the glycine binding site on NMDA receptors in a prepared tissue homogenate (e.g., rat cortical membranes). The concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the inhibition constant (Ki).

Materials:

  • Tissue: Rat cerebral cortex

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • Radioligand: [3H]-glycine or [3H]-DCKA

  • Unlabeled Ligand for Non-Specific Binding: High concentration of unlabeled glycine or DCKA (e.g., 1 mM)

  • Test Compound: this compound in a suitable solvent

  • Equipment:

    • Homogenizer (e.g., Teflon-glass)

    • Centrifuge (capable of 48,000 x g)

    • Incubation tubes or 96-well plates

    • Filtration apparatus (e.g., Brandel or Millipore cell harvester)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation vials

    • Scintillation counter

    • Scintillation fluid

Protocol:

  • Membrane Preparation:

    • Dissect rat cerebral cortices on ice.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in 10 volumes of Homogenization Buffer.

    • Repeat the centrifugation and resuspension steps two more times.

    • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1 mg/mL.

    • Store the membrane preparation in aliquots at -80°C until use.

  • Binding Assay:

    • Set up incubation tubes or a 96-well plate with the following components:

      • Total Binding: Assay Buffer, radioligand, and membrane preparation.

      • Non-Specific Binding: Assay Buffer, radioligand, unlabeled ligand, and membrane preparation.

      • Test Compound: Assay Buffer, radioligand, various concentrations of this compound, and membrane preparation.

    • Add 50 µL of Assay Buffer (for total binding) or unlabeled ligand (for non-specific binding) or this compound solution to the appropriate tubes/wells.

    • Add 50 µL of radioligand solution (at a concentration near its Kd) to all tubes/wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each tube/well.

    • Incubate for 30 minutes at 4°C with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each tube/well through glass fiber filters under vacuum.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (48,000 x g) Homogenize->Centrifuge1 Wash1 Resuspend and Repeat Centrifugation (2x) Centrifuge1->Wash1 Final_Resuspend Resuspend in Assay Buffer Wash1->Final_Resuspend Store Store at -80°C Final_Resuspend->Store Add_Membranes Add Membrane Preparation Store->Add_Membranes Setup Prepare Incubation Tubes/Plate (Total, Non-Specific, Test Compound) Add_Components Add Radioligand and this compound Setup->Add_Components Add_Components->Add_Membranes Incubate Incubate (e.g., 30 min at 4°C) Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate Calculate Specific Binding Count->Calculate Plot Generate Dose-Response Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine G cluster_prep Tissue Preparation and Loading cluster_release Neurotransmitter Release cluster_analysis Data Acquisition and Analysis Slice Prepare Brain Slices Preincubate Pre-incubate in KRB Buffer Slice->Preincubate Load Load with [3H]-Norepinephrine Preincubate->Load Wash Wash Slices Load->Wash Perifuse Perifuse with KRB Buffer Wash->Perifuse Baseline Collect Baseline Fractions Perifuse->Baseline Stimulate Stimulate with NMDA/Glycine +/- this compound Baseline->Stimulate Collect_Stim Collect Stimulated Fractions Stimulate->Collect_Stim Lyse Lyse Tissue Collect_Stim->Lyse Count Scintillation Counting of Fractions and Lysate Lyse->Count Calculate_Release Calculate % Release Count->Calculate_Release Determine_Potentiation Determine Potentiation of Evoked Release Calculate_Release->Determine_Potentiation Plot Generate Concentration-Response Curve Determine_Potentiation->Plot G cluster_receptor NMDA Receptor Complex cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GluN1 GluN1 Subunit IonChannel Ion Channel (Blocked by Mg2+) GluN1->IonChannel Gating GluN2 GluN2 Subunit GluN2->IonChannel Gating Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Channel Opening (Depolarization removes Mg2+ block) Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds This compound This compound This compound->GluN1 Potentiates Binding Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity

References

Application of Neboglamine in Schizophrenia Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine is a potent and selective positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. Dysfunction of the NMDA receptor and glutamatergic signaling pathways is strongly implicated in the pathophysiology of schizophrenia, particularly in relation to negative and cognitive symptoms. This compound offers a promising therapeutic approach by enhancing NMDA receptor function. This document provides detailed application notes and protocols for the use of this compound in preclinical schizophrenia research models, based on available scientific literature.

Mechanism of Action

This compound acts as a positive allosteric modulator at the glycine co-agonist site of the NMDA receptor. By binding to a site distinct from the glycine binding pocket, it enhances the affinity of glycine and D-serine, thereby potentiating NMDA receptor-mediated neuronal responses to glutamate. This modulation helps to restore normal glutamatergic neurotransmission, which is thought to be hypoactive in schizophrenia.

Data Presentation: In Vivo Efficacy

Table 1: Effect of this compound on Neuronal Activation (Fos-like Immunoreactivity) in Rat Brain
Treatment GroupDose (mg/kg, p.o.)Prefrontal Cortex (Fold Increase vs. Control)Nucleus Accumbens (Fold Increase vs. Control)Lateral Septal Nucleus (Fold Increase vs. Control)Dorsolateral Striatum (Fold Increase vs. Control)
This compound 50 3.2 4.8 4.5 No Effect
D-serine50Similar to this compoundSimilar to this compoundSimilar to this compoundNo Effect
Clozapine (B1669256)20Significant IncreaseSignificant IncreaseSignificant IncreaseNo Effect
Haloperidol (B65202)1Significant IncreaseSignificant IncreaseSignificant Increase390

*p < 0.05 vs. control. Data extracted from Chiusaroli et al., 2010.[1][2]

Table 2: Effect of this compound on PCP-Induced Hyperlocomotion and Rearing Behavior in Rats
Treatment GroupDose (mg/kg, p.o.)Inhibition of PCP-Induced HyperlocomotionInhibition of PCP-Induced Rearing BehaviorEffect on Basal Locomotor Activity
This compound 10-100 Dose-dependent inhibition Dose-dependent inhibition No effect
D-serine50Significant inhibitionData not availableNo effect
Clozapine5Significant inhibitionData not availableDecrease
Haloperidol0.1Significant inhibitionData not availableDecrease

Data synthesized from Chiusaroli et al., 2010.[1][2]

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_cleft->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening This compound This compound This compound->NMDA_Receptor Positive Allosteric Modulation Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Neuronal_Activation Neuronal Activation (c-Fos Expression) Signaling_Cascade->Neuronal_Activation Synaptic_Plasticity Synaptic Plasticity & Neuroprotection Signaling_Cascade->Synaptic_Plasticity

Caption: Mechanism of action of this compound on the NMDA receptor.

G start Start acclimatization Animal Acclimatization (Male Sprague-Dawley Rats, 7 days) start->acclimatization habituation Habituation to Locomotor Activity Cages (60 minutes) acclimatization->habituation drug_admin Drug Administration (p.o.) - Vehicle - this compound (10-100 mg/kg) - Positive Controls habituation->drug_admin wait_period Waiting Period (60 minutes) drug_admin->wait_period pcp_admin PCP Administration (2 mg/kg, i.p.) wait_period->pcp_admin recording Locomotor Activity Recording (60 minutes) pcp_admin->recording data_analysis Data Analysis - Total distance traveled - Rearing frequency recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for the PCP-induced hyperlocomotion model.

Experimental Protocols

Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This protocol is designed to assess the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Phencyclidine (PCP) hydrochloride

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Locomotor activity monitoring system (e.g., automated cages with infrared beams)

  • Standard laboratory equipment for oral gavage and intraperitoneal injections

Procedure:

  • Animal Acclimatization: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water.

  • Habituation: On the day of the experiment, place individual rats into the locomotor activity cages and allow them to habituate for 60 minutes.

  • Drug Administration (Test Compound):

    • Prepare fresh solutions of this compound (10, 30, and 100 mg/kg) and positive controls (e.g., clozapine 5 mg/kg, haloperidol 0.1 mg/kg) in the vehicle.

    • Administer the test compounds or vehicle via oral gavage (p.o.).

  • Waiting Period: Return the animals to their home cages for 60 minutes.

  • PCP Administration:

    • Prepare a fresh solution of PCP (2 mg/kg) in saline.

    • Administer PCP via intraperitoneal (i.p.) injection.

  • Locomotor Activity Recording: Immediately after the PCP injection, place the rats back into the locomotor activity cages and record locomotor activity for 60 minutes. Key parameters to measure are:

    • Total distance traveled (cm): An index of overall locomotor activity.

    • Rearing frequency: The number of times the animal stands on its hind legs, often used as a measure of exploratory behavior.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for each treatment group for both total distance traveled and rearing frequency.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the PCP-only control group.

    • A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Fos-like Immunoreactivity (FLI) for Neuronal Activation Mapping

This protocol is used to identify brain regions activated by this compound, providing insights into its neuroanatomical sites of action. c-Fos, an immediate early gene product, is used as a marker of neuronal activation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (50 mg/kg, p.o.)

  • Vehicle

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryostat or vibratome

  • Primary antibody: Rabbit anti-c-Fos

  • Secondary antibody: Biotinylated anti-rabbit IgG

  • Avidin-biotin-peroxidase complex (ABC kit)

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope with a digital camera and image analysis software

Procedure:

  • Drug Administration: Administer this compound (50 mg/kg, p.o.) or vehicle to the rats.

  • Perfusion and Tissue Collection: 2 hours after drug administration, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% PFA.

  • Post-fixation and Sectioning:

    • Dissect the brains and post-fix them in 4% PFA overnight at 4°C.

    • Cryoprotect the brains in a 30% sucrose (B13894) solution in PBS.

    • Cut 40 µm coronal sections using a cryostat or vibratome.

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Incubate sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

    • Incubate sections with the primary anti-c-Fos antibody (diluted in blocking solution) for 48 hours at 4°C.

    • Wash sections in PBS and incubate with the biotinylated secondary antibody for 2 hours at room temperature.

    • Wash sections and incubate with the ABC reagent for 1 hour at room temperature.

    • Visualize the c-Fos positive cells by incubating the sections in a DAB solution.

  • Imaging and Quantification:

    • Mount the sections on slides, dehydrate, and coverslip.

    • Capture images of the brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, lateral septal nucleus, dorsolateral striatum) using a microscope.

    • Quantify the number of Fos-positive nuclei in each region using image analysis software.

  • Data Analysis:

    • Calculate the mean number of Fos-positive cells per unit area for each treatment group.

    • Analyze the data using a t-test or ANOVA to compare the this compound-treated group to the vehicle-treated control group.

Conclusion

This compound demonstrates a promising preclinical profile as a potential treatment for schizophrenia. Its mechanism of action, targeting the glycine site of the NMDA receptor, addresses the glutamatergic hypofunction implicated in the disorder. The provided protocols for assessing its efficacy in the PCP-induced hyperlocomotion model and for mapping its neuronal activation signature via Fos-like immunoreactivity offer robust methods for further investigation and drug development efforts in this area. These experimental frameworks can be adapted to explore the effects of this compound on other relevant behavioral domains in schizophrenia research, such as cognitive deficits and negative symptoms.

References

Cell-based assays for screening Neboglamine activity.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Screening Neboglamine Activity

Introduction

This compound, formerly known as nebostinel, is a positive allosteric modulator (PAM) of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[3][4] Its dysfunction is implicated in various neurological and psychiatric disorders. This compound enhances the NMDA receptor's response to its endogenous co-agonist, glycine, without directly activating the receptor itself.[5] This modulation presents a promising therapeutic strategy for conditions like schizophrenia and for cognitive enhancement.[2][6][7]

This document provides detailed protocols for two key cell-based assays designed to screen and characterize the activity of this compound: a neuroprotection assay against glutamate-induced excitotoxicity and a calcium flux assay to measure NMDA receptor activation.

Mechanism of Action: this compound as an NMDA Receptor PAM

The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for its channel to open, allowing an influx of Ca²⁺ ions.[8] This process is fundamental for many forms of synaptic plasticity. This compound acts as a PAM at the glycine-binding site on the GluN1 subunit of the NMDA receptor. By binding to an allosteric site, it increases the receptor's affinity for glycine, thereby potentiating the receptor's activity in the presence of both glutamate and glycine.[1][5] This enhanced activation can help restore normal NMDA receptor function in pathological conditions where it is hypoactive.

Neboglamine_MoA cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_downstream Cellular Response GluN1 GluN1 Subunit Glycine_Site Glycine Site Ca_Influx Ca²+ Influx GluN1->Ca_Influx Channel Activation GluN2 GluN2 Subunit Glutamate_Site Glutamate Site GluN2->Ca_Influx Channel Activation This compound This compound (PAM) This compound->Glycine_Site Potentiates Glycine Glycine (Co-agonist) Glycine->Glycine_Site Binds Glutamate Glutamate (Agonist) Glutamate->Glutamate_Site Binds Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Triggers Neuroprotection_Workflow start Start plate_cells 1. Plate Neuronal Cells in 96-well plate start->plate_cells culture 2. Culture & Differentiate (e.g., 7-10 days) plate_cells->culture pretreat 3. Pre-treat with this compound (various concentrations, 1 hr) culture->pretreat induce 4. Induce Excitotoxicity (Add L-Glutamate) pretreat->induce incubate 5. Incubate (24 hours) induce->incubate mtt_assay 6. Assess Viability (MTT Assay) incubate->mtt_assay read 7. Read Absorbance (570 nm) mtt_assay->read analyze 8. Analyze Data (Calculate EC₅₀) read->analyze end End analyze->end Calcium_Flux_Workflow start Start plate_cells 1. Seed HEK293-NMDA Cells in 96/384-well plate start->plate_cells dye_load 2. Load Cells with Calcium Dye (Fluo-4 AM) plate_cells->dye_load plate_reader 3. Place Plate in Fluorescence Reader dye_load->plate_reader baseline 4. Read Baseline Fluorescence plate_reader->baseline add_pams 5. Add this compound (PAM) baseline->add_pams add_agonists 6. Add Agonists (Glutamate + Glycine) add_pams->add_agonists read_signal 7. Measure Fluorescence Signal Over Time add_agonists->read_signal analyze 8. Analyze Data (Peak or AUC) read_signal->analyze end End analyze->end

References

Application Notes & Protocols for the Analysis of Neboglamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Neboglamine in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The described method is designed to be accurate, precise, and robust for research, quality control, and drug development purposes.

Introduction

This compound is a positive allosteric modulator of the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1] Its potential as a cognitive enhancer and antidepressant necessitates reliable analytical methods for its quantification.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[3] This document outlines a validated isocratic reversed-phase HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters.

ParameterSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Standard and Sample Preparation

2.3.1. Preparation of Mobile Phase

  • Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 30:70 (v/v). Degas the mobile phase before use.

2.3.2. Preparation of Standard Stock Solution (100 µg/mL)

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

2.3.4. Preparation of Sample Solution (for dosage form analysis)

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4]

Validation ParameterResult
Linearity (µg/mL) 1 - 20
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Retention Time (min) Approximately 4.5

Experimental Protocols

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the working standard solution (e.g., 10 µg/mL) five times.

  • Calculate the percentage relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2.0%.

  • Determine the theoretical plates and tailing factor. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

Calibration Curve Construction
  • Inject each of the working standard solutions (1, 5, 10, 15, and 20 µg/mL) in duplicate.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

Sample Analysis
  • Inject the prepared sample solution in duplicate.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability Calibration Calibration Curve Construction StandardPrep->Calibration SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->Calibration Calibration->SampleInjection DataAcquisition Data Acquisition SampleInjection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A workflow diagram illustrating the key stages of the HPLC analysis of this compound.

Sample_Preparation_Workflow start Start: Dosage Form (Tablets) weigh Weigh and Powder Tablets start->weigh dissolve Dissolve in Mobile Phase (Sonication) weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter final_dilution Final Dilution to Working Concentration filter->final_dilution end Ready for HPLC Injection final_dilution->end

References

Application Notes and Protocols: In Vivo Imaging of Neboglamine's Effects in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) binding site.[1][2] This mechanism of action has positioned it as a compound of interest for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][3] Understanding the in vivo effects of this compound on brain activity is crucial for its continued development and for elucidating its therapeutic potential. These application notes provide an overview of potential in vivo and ex vivo imaging techniques to assess this compound's impact on the brain, along with detailed experimental protocols. While direct in vivo imaging studies specifically on this compound are not extensively published, this document outlines protocols for established imaging modalities relevant to its mechanism of action, primarily focusing on its effects on neuronal activation and NMDA receptor function.

Data Presentation: Quantitative Effects of this compound on Neuronal Activation

One method to assess the in vivo effects of a psychoactive compound is through the ex vivo quantification of immediate early genes, such as c-Fos, which serves as a marker for recent neuronal activity.[1][4] A key study investigated the impact of this compound on Fos-like immunoreactivity (FLI) in the rat brain, providing quantitative insights into its region-specific effects.

Table 1: Effect of this compound on Fos-Like Immunoreactivity (FLI) in Rat Brain Regions

Brain RegionFold Increase in FLI-Positive Cells (this compound vs. Control)
Prefrontal Cortex3.2
Nucleus Accumbens4.8
Lateral Septal Nucleus4.5

Data sourced from a study by Cocchi et al. (2010).[1]

Experimental Protocols

Ex Vivo Imaging of Neuronal Activation via c-Fos Immunohistochemistry

This protocol details the procedure for assessing neuronal activation in response to this compound administration in rats by quantifying c-Fos expression.

1.1. Animal Model and Drug Administration:

  • Species: Adult male Sprague-Dawley rats.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Drug Administration: this compound is administered orally (p.o.) at a behaviorally effective dose. A vehicle control group (e.g., water) must be included.

  • Time Course: Animals are sacrificed 2 hours post-administration, a time point consistent with peak c-Fos expression following neuronal stimulation.[5][6]

1.2. Tissue Preparation:

  • Anesthetize the animals deeply with an appropriate anesthetic (e.g., sodium pentobarbital).

  • Perform transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Section the brains coronally (e.g., 40 µm thickness) using a cryostat.

1.3. Immunohistochemistry Protocol:

  • Washing: Wash free-floating sections three times in PBS.

  • Blocking: Incubate sections in a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution for 48 hours at 4°C.[8]

  • Washing: Wash sections three times in PBS.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 2 hours at room temperature.[7]

  • Washing: Wash sections three times in PBS.

  • Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.[8]

  • Visualization: Develop the signal using a diaminobenzidine (DAB) solution, resulting in a brown precipitate in c-Fos positive nuclei.

  • Mounting and Coverslipping: Mount the sections on slides, dehydrate, and coverslip.

1.4. Data Analysis:

  • Capture images of the brain regions of interest (prefrontal cortex, nucleus accumbens, lateral septal nucleus) using a light microscope.

  • Quantify the number of c-Fos positive cells in each region using image analysis software (e.g., ImageJ).

  • Compare the number of positive cells between the this compound-treated and vehicle control groups.

In Vivo Positron Emission Tomography (PET) Imaging of the NMDA Receptor Glycine Site

While a specific PET radioligand for directly imaging this compound is not available, its effects on the NMDA receptor glycine site can be inferred using antagonists like [11C]L-703,717. This protocol is a general guideline for such a study in rats.

2.1. Animal Preparation:

  • Species: Adult male Wistar rats.

  • Anesthesia: Anesthetize rats with isoflurane (B1672236) (e.g., 2-2.5% for maintenance) for the duration of the scan.[9]

  • Catheterization: Place a catheter in the tail vein for radiotracer injection.[10]

  • Monitoring: Monitor vital signs such as respiration and body temperature throughout the procedure.[9]

2.2. Radiotracer and Drug Administration:

  • Radiotracer: [11C]L-703,717, a PET radioligand for the glycine-binding site of the NMDA receptor.

  • This compound Administration: Administer this compound at a predetermined time point before the radiotracer injection to assess its modulatory effects. A baseline scan without this compound should be performed for comparison.

  • Injection: Inject a bolus of [11C]L-703,717 via the tail vein catheter.[11]

2.3. PET Scan Acquisition:

  • Scanner: Use a small-animal PET scanner.

  • Dynamic Scan: Acquire a dynamic scan of the brain for 60-90 minutes immediately following radiotracer injection.[11]

  • Attenuation Correction: Perform a CT scan for attenuation correction.[10]

2.4. Data Analysis:

  • Reconstruct the PET images.

  • Co-register the PET images with a brain atlas or MRI for anatomical reference.

  • Define regions of interest (ROIs) for the prefrontal cortex, nucleus accumbens, and cerebellum.

  • Generate time-activity curves (TACs) for each ROI.

  • Use kinetic modeling to estimate binding parameters, such as the distribution volume (VT), to quantify radioligand binding.

  • Compare the binding parameters between the baseline and this compound scans to determine the effect of this compound on [11C]L-703,717 binding.

In Vivo Functional Magnetic Resonance Imaging (fMRI)

Pharmacological fMRI (phMRI) can be used to investigate the effects of this compound on brain hemodynamics, which is an indirect measure of neuronal activity.

3.1. Animal Preparation:

  • Species: Adult male Sprague-Dawley rats.

  • Anesthesia: Use a suitable anesthetic regimen that preserves neurovascular coupling, such as a low dose of isoflurane or alpha-chloralose. It is critical to maintain stable physiology.[12]

  • Physiological Monitoring: Monitor and maintain body temperature, respiration, and blood gases within normal physiological ranges.[12]

  • Acclimatization: Acclimatize the animals to the scanner environment to minimize stress.

3.2. Drug Administration:

  • Administer this compound (e.g., via intraperitoneal or intravenous infusion) during the fMRI scan.

  • Include a vehicle control group to account for any effects of the injection itself.

3.3. fMRI Data Acquisition:

  • Scanner: High-field small-animal MRI scanner (e.g., 7T or higher).

  • Sequence: Use a T2*-weighted echo-planar imaging (EPI) sequence to acquire blood-oxygen-level-dependent (BOLD) contrast images.

  • Scan Duration: Acquire data before, during, and after drug administration to capture the temporal dynamics of the BOLD response.

3.4. Data Analysis:

  • Preprocessing: Perform standard fMRI preprocessing steps, including motion correction, spatial smoothing, and temporal filtering.

  • Statistical Analysis: Use a general linear model (GLM) to identify brain regions showing a significant change in BOLD signal in response to this compound administration compared to baseline or a vehicle control.

  • Functional Connectivity Analysis: Investigate changes in functional connectivity between brain regions by correlating the BOLD time series of different seed regions (e.g., prefrontal cortex and nucleus accumbens).

Visualizations

Signaling Pathway of this compound at the NMDA Receptor

Neboglamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site (NR2) Glycine Site (NR1) Glutamate->NMDA_Receptor:glu Glycine Glycine / D-Serine Glycine->NMDA_Receptor:gly This compound This compound This compound->NMDA_Receptor:gly Positive Allosteric Modulation Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Neuronal_Activation Increased Neuronal Activation Ca_Influx->Neuronal_Activation Gene_Expression c-Fos Expression Neuronal_Activation->Gene_Expression

Caption: this compound's signaling pathway at the NMDA receptor.

Experimental Workflow for c-Fos Immunohistochemistry

cFos_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Analysis Phase Drug_Admin This compound or Vehicle Administration (p.o.) Wait 2-hour Incubation Drug_Admin->Wait Sacrifice Anesthesia and Perfusion Wait->Sacrifice Brain_Extraction Brain Extraction and Post-fixation Sacrifice->Brain_Extraction Sectioning Cryosectioning (40 µm) Brain_Extraction->Sectioning IHC Immunohistochemistry (c-Fos Antibody) Sectioning->IHC Imaging Microscopy and Image Capture IHC->Imaging Quantification Quantification of c-Fos Positive Cells Imaging->Quantification Stats Statistical Analysis Quantification->Stats Imaging_Logic cluster_primary_effect Primary Molecular Effect cluster_downstream_effects Downstream Neuronal Effects cluster_imaging_modalities In Vivo Imaging Modalities This compound This compound Administration NMDA_Modulation Modulation of NMDA Receptor Glycine Site This compound->NMDA_Modulation Neuronal_Activity Altered Neuronal Activity NMDA_Modulation->Neuronal_Activity PET PET Imaging ([11C]L-703,717) NMDA_Modulation->PET Measures receptor occupancy Hemodynamics Changes in Blood Flow and Oxygenation Neuronal_Activity->Hemodynamics ExVivo Ex Vivo c-Fos Neuronal_Activity->ExVivo Measures recent activity fMRI fMRI (BOLD) Hemodynamics->fMRI Measures hemodynamic response

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Neboglamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Neboglamine in experimental settings.

Troubleshooting Guide

Researchers encountering poor solubility of this compound can systematically approach the issue by considering the following strategies, ranging from simple solvent selection to more complex formulation approaches.

Issue: this compound fails to dissolve in aqueous buffers.

Cause: this compound is a lipophilic compound with inherently low aqueous solubility.[1]

Solutions:

  • Solvent Selection and Co-solvents: For initial in vitro experiments, using an appropriate organic solvent is the first step. For subsequent experiments requiring aqueous dilutions, a co-solvent strategy is often effective.

    • Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for dissolving this compound.[2]

    • Co-solvent Systems for Aqueous Solutions: A mixture of solvents can enhance solubility in aqueous media. It is crucial to perform vehicle-controlled experiments to rule out any effects of the solvent mixture on the experimental outcome.

  • Use of the Hydrochloride Salt: The hydrochloride (HCl) salt of this compound is reported to have better solubility than the free base.[1] Consider using this compound HCl for experiments where feasible.

Experimental Protocols
  • Weigh the desired amount of this compound powder.

  • Add an appropriate volume of high-purity DMSO to achieve the desired stock concentration.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.[5]

  • Store the stock solution at -20°C or -80°C for long-term stability.[2][5]

For animal studies, creating a stable suspension or solution is critical. Below are common formulations that can be adapted.

  • PEG400-based formulation: Dissolve this compound in Polyethylene (B3416737) glycol 400 (PEG400).[6]

  • Carboxymethyl cellulose (B213188) (CMC) suspension: Suspend this compound in a 0.2% or 0.5% solution of Carboxymethyl cellulose.[6]

  • Tween 80 and CMC suspension: A combination of a surfactant and a suspending agent can improve stability. Dissolve this compound in a solution containing 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[6]

For parenteral administration, a clear solution is often required. The following formulations have been suggested for poorly soluble compounds and can be tested for this compound.

Table 1: Example Formulations for In Vivo Injection

Formulation ComponentsProportionsSolubilityNotes
DMSO, PEG300, Tween-80, Saline10% / 40% / 5% / 45%2.5 mg/mLMay require sonication to achieve a clear solution.[5]
DMSO, SBE-β-CD in Saline10% / 90% (of 20% SBE-β-CD)2.5 mg/mLMay require sonication.[5]
DMSO, Corn Oil10% / 90%2.5 mg/mLMay require sonication.[5]
Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies can be employed, particularly for drug development purposes.

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[7][8]

    • Micronization: Milling techniques can be used to reduce particle size.[3]

    • Nanonization: Formulating the drug into nanoparticles can significantly enhance solubility and dissolution.[9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can improve its dissolution.[10]

  • Lipid-Based Formulations: For lipophilic drugs, incorporation into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[7][11]

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[12]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor this compound Solubility solvent Attempt to Dissolve in DMSO start->solvent aqueous Need Aqueous Solution? solvent->aqueous stock_ok Stock Solution Prepared aqueous->stock_ok No co_solvent Use Co-solvent System (e.g., with PEG300, Tween 80) aqueous->co_solvent Yes success Solubility Achieved stock_ok->success ph_adjust Adjust pH co_solvent->ph_adjust co_solvent->success hcl_salt Use this compound HCl ph_adjust->hcl_salt ph_adjust->success advanced Consider Advanced Techniques (e.g., Nanonization, Solid Dispersion) hcl_salt->advanced hcl_salt->success advanced->success

Caption: A decision workflow for troubleshooting the poor solubility of this compound.

G cluster_0 NMDA Receptor Signaling Pathway This compound This compound glycine_site Glycine (B1666218) Binding Site (on GluN1 subunit) This compound->glycine_site Positive Allosteric Modulation nmda_receptor NMDA Receptor glycine_site->nmda_receptor channel_opening Ion Channel Opening nmda_receptor->channel_opening Activation glutamate Glutamate glutamate_site Glutamate Binding Site (on GluN2 subunit) glutamate->glutamate_site Binds glutamate_site->nmda_receptor calcium_influx Ca²⁺ Influx channel_opening->calcium_influx downstream Downstream Signaling (e.g., Neuronal Activation) calcium_influx->downstream

Caption: Signaling pathway of this compound at the NMDA receptor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The most commonly cited solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[2]

Q2: Is there a more soluble form of this compound available?

A2: Yes, the hydrochloride (HCl) salt of this compound is reported to have improved solubility compared to the free base form.[1]

Q3: How can I prepare this compound for in vivo oral administration in rodents?

A3: You can prepare a suspension of this compound in vehicles such as 0.5% carboxymethyl cellulose (CMC) or a combination of 0.25% Tween 80 and 0.5% CMC. Alternatively, it can be dissolved in polyethylene glycol 400 (PEG400).[6]

Q4: What formulation can be used for intravenous or intraperitoneal injection of this compound?

A4: A common approach for poorly soluble drugs is to use a co-solvent system. For this compound, formulations containing DMSO, PEG300, Tween-80, and saline have been suggested to achieve a clear solution at concentrations up to 2.5 mg/mL.[5]

Q5: What are the storage conditions for this compound solutions?

A5: For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C or -80°C.[2][5] It is also advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[5]

Q6: What is the mechanism of action of this compound?

A6: this compound is a positive allosteric modulator of the glycine site on the N-methyl-D-aspartate (NMDA) receptor.[13][14] It enhances the binding of glycine to the GluN1 subunit, which in turn facilitates the opening of the NMDA receptor ion channel in the presence of glutamate, leading to increased neuronal activation.[14][15]

Q7: My this compound solution appears cloudy or has precipitated upon dilution in an aqueous buffer. What should I do?

A7: This is a common issue when diluting a concentrated stock (e.g., in DMSO) into an aqueous medium. You can try the following:

  • Increase the proportion of co-solvents (like PEG300) or surfactants (like Tween 80) in your final solution.

  • Gently warm the solution or use sonication to aid dissolution.[5]

  • Prepare a fresh, more dilute stock solution.

  • If for in vivo use, consider if a fine suspension is acceptable for your route of administration (e.g., oral gavage).

References

Technical Support Center: Enhancing the Half-Life of Neboglamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Neboglamine's short half-life in preclinical and clinical studies. The information provided is based on established principles of drug metabolism and formulation science.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and why is it a concern?

This compound has a reported plasma half-life of approximately 4 hours in humans.[1] This short half-life necessitates frequent dosing to maintain therapeutic concentrations, which can lead to poor patient compliance and fluctuations in drug levels, potentially impacting efficacy and safety.

Q2: What are the likely reasons for this compound's short half-life?

While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, its chemical structure as a substituted amine suggests susceptibility to rapid metabolism. The primary routes of elimination for such compounds are often enzymatic degradation in the liver, primarily by cytochrome P450 (CYP) enzymes, and renal clearance.[2][3][4] First-pass metabolism after oral administration can also significantly reduce its bioavailability and contribute to a shorter half-life.[5]

Q3: What general strategies can be employed to extend the half-life of a small molecule drug like this compound?

Several strategies can be explored to improve the pharmacokinetic profile of this compound:

  • Prodrug Formulation: Modifying the this compound molecule to create a prodrug can alter its physicochemical properties, leading to improved absorption and protection from premature metabolism. The prodrug is then converted to the active this compound in the body.

  • Extended-Release Formulations: Developing oral formulations that release this compound slowly over a prolonged period can maintain therapeutic drug levels for a longer duration.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and control its release.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to this compound can increase its hydrodynamic size, reducing renal clearance and shielding it from enzymatic degradation.[6]

  • Co-administration with Metabolic Inhibitors: Identifying and co-administering an inhibitor of the specific enzyme(s) responsible for this compound's metabolism can slow down its clearance. However, this approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Guides

This section provides structured guidance for researchers encountering issues related to this compound's short half-life in their experiments.

Issue 1: Rapid in vivo clearance of this compound in animal models.

Possible Cause: High first-pass metabolism or rapid systemic clearance.

Troubleshooting Steps:

  • Characterize Metabolic Stability:

    • Experiment: Conduct an in vitro metabolic stability assay using liver microsomes (from the relevant animal species and human) or hepatocytes.

    • Expected Outcome: Determine the intrinsic clearance rate of this compound. A high clearance rate suggests rapid metabolism.

  • Identify Metabolizing Enzymes:

    • Experiment: Use a panel of recombinant human CYP450 enzymes to identify which isoforms are responsible for this compound's metabolism.

    • Expected Outcome: Pinpoint the specific CYP enzymes involved (e.g., CYP3A4, CYP2D6), which can inform strategies to mitigate metabolism.

  • Evaluate Different Routes of Administration:

    • Experiment: Compare the pharmacokinetic profiles of this compound following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

    • Expected Outcome: A significantly higher exposure (AUC) after IV or IP administration compared to PO administration would confirm substantial first-pass metabolism.

Issue 2: Poor oral bioavailability of this compound.

Possible Cause: Poor absorption, high first-pass metabolism, or efflux by transporters.

Troubleshooting Steps:

  • Assess Permeability:

    • Experiment: Use an in vitro Caco-2 cell permeability assay.

    • Expected Outcome: Determine the apparent permeability coefficient (Papp) to assess intestinal absorption potential.

  • Investigate Efflux Transporter Involvement:

    • Experiment: Conduct the Caco-2 assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein).

    • Expected Outcome: A significant increase in the basolateral to apical transport in the presence of an inhibitor would indicate that this compound is a substrate for that efflux transporter.

  • Develop an Extended-Release Formulation:

    • Experiment: Formulate this compound in a matrix tablet or as coated pellets with release-modifying polymers.

    • Expected Outcome: Achieve a slower, more sustained release profile in vitro (dissolution testing) and in vivo (pharmacokinetic studies). A patent for a delayed-action formulation of this compound suggests this is a viable strategy.[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment of this compound

Objective: To determine the rate of metabolic degradation of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (human and relevant animal species)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound to the mixture, followed by the NADPH regenerating system.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

CompoundSpeciesIn Vitro Half-life (min)Intrinsic Clearance (µL/min/mg protein)
This compoundHumanExperimental DataExperimental Data
This compoundRatExperimental DataExperimental Data
Verapamil (Control)HumanExperimental DataExperimental Data
Protocol 2: Development of a this compound-Loaded Liposomal Formulation

Objective: To encapsulate this compound in liposomes to protect it from rapid metabolism and clearance.

Materials:

  • This compound HCl

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform and Methanol

  • Hydration buffer (e.g., PBS pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Methodology:

  • Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG2000) in a chloroform:methanol mixture.

  • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.

  • Hydrate the lipid film with a solution of this compound HCl in the hydration buffer. This process should be done above the phase transition temperature of the lipids.

  • Subject the resulting liposomal suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

  • Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using DLS.

  • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the this compound concentration using HPLC or LC-MS/MS.

  • Visualize the morphology of the liposomes using TEM.

Data Presentation:

FormulationMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound LiposomesExperimental DataExperimental DataExperimental DataExperimental Data
Empty Liposomes (Control)Experimental DataExperimental DataExperimental DataN/A

Visualizations

Diagram 1: Proposed Metabolic Pathway of this compound

G This compound This compound Phase1 Phase I Metabolism (e.g., Oxidation, N-dealkylation) This compound->Phase1 CYP450 Enzymes Metabolites Metabolites Phase1->Metabolites Phase2 Phase II Metabolism (e.g., Glucuronidation) Excretion Renal/Biliary Excretion Phase2->Excretion Metabolites->Phase2 Metabolites->Excretion G cluster_0 Problem Identification cluster_1 Strategy Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Outcome Problem Short Half-Life of this compound Prodrug Prodrug Synthesis Problem->Prodrug Formulation Extended-Release Formulation Problem->Formulation Nano Nanoencapsulation Problem->Nano Stability Metabolic Stability Assay Prodrug->Stability Release In Vitro Release Study Formulation->Release Characterization Physicochemical Characterization Nano->Characterization PK Pharmacokinetic Study in Animals Stability->PK Release->PK Characterization->PK Outcome Improved Half-Life PK->Outcome

References

Neboglamine Experiments: Technical Support Center for Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neboglamine experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this novel NMDA receptor modulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our in vitro electrophysiology recordings with this compound. What are the potential causes?

A1: Inconsistent results in electrophysiology experiments with this compound can stem from several factors:

  • Glycine (B1666218) Concentration: this compound is a positive allosteric modulator (PAM) at the glycine binding site of the NMDA receptor.[1][2][3][4] Its effect is therefore dependent on the concentration of the co-agonist, glycine or D-serine.[5] Ensure a consistent and known concentration of glycine in your recording solutions. Contamination from media or serum can introduce variable glycine levels.[6]

  • NMDA Receptor Subunit Composition: The effects of NMDA receptor modulators can vary depending on the subunit composition (e.g., GluN2A vs. GluN2B) of the receptors in your preparation.[5] The specific neuronal population you are studying and their developmental stage can influence which subunits are expressed.

  • Compound Solubility and Stability: this compound's solubility can be poor.[7] Ensure it is fully dissolved in your vehicle before adding it to the experimental buffer. The pH and temperature of your solutions can also affect its stability and activity.[8][9][10][11][12] It is recommended to prepare fresh solutions for each experiment.

  • Patch-Clamp Seal Quality: A stable, high-resistance seal is crucial for reliable recordings. Variations in seal quality can lead to inconsistent current measurements.

Q2: Our behavioral studies in rodents are showing conflicting results on the efficacy of this compound. How can we improve consistency?

A2: Behavioral outcomes can be influenced by a multitude of factors:

  • Route of Administration and Pharmacokinetics: this compound has a short half-life.[7] The timing of administration relative to behavioral testing is critical. Oral administration may lead to variability due to differences in absorption. Intraperitoneal or intravenous injections might provide more consistent exposure.

  • Animal Strain and Handling: Different rodent strains can exhibit varying sensitivities to pharmacological agents and may perform differently in behavioral tasks. Consistent and gentle handling is essential to minimize stress, which can significantly impact behavioral readouts.

  • Environmental Conditions: Factors such as lighting, noise levels, and time of day for testing should be strictly controlled. The Morris water maze, for example, relies on distal visual cues, so the testing room setup must be consistent.[13][14]

  • Dose-Response Relationship: It is crucial to establish a full dose-response curve for this compound in your specific behavioral paradigm. A dose that is too low may not elicit an effect, while a very high dose could lead to off-target effects or even paradoxical results.

Q3: How should this compound be prepared for in vivo studies?

A3: Due to its poor solubility, preparing this compound for in vivo administration requires careful consideration. The hydrochloride salt form is generally more soluble in aqueous solutions. A common approach is to dissolve this compound in a vehicle such as saline or a buffered solution. It may be necessary to use a small amount of a solubilizing agent, but this should be carefully validated to ensure it does not have its own behavioral or physiological effects. Always ensure the solution is clear and free of precipitates before administration.

Troubleshooting Guides

In Vitro Electrophysiology
Problem Potential Cause Recommended Solution
No observable effect of this compound Insufficient glycine concentration in the external solution.Supplement the artificial cerebrospinal fluid (aCSF) with a known concentration of glycine (e.g., 1-10 µM).
Degraded this compound solution.Prepare fresh stock solutions of this compound for each experiment and protect from light.
Low expression of NMDA receptors in the chosen cell type.Use a cell line known to express NMDA receptors or primary neurons at a developmental stage with high NMDA receptor expression.
High variability in potentiation Inconsistent seal resistance in patch-clamp recordings.Aim for giga-ohm seals (>1 GΩ) consistently. Discard recordings with unstable seals.
Fluctuation in agonist (glutamate) concentration.Ensure precise and consistent application of glutamate (B1630785). Use a rapid perfusion system for accurate drug application.
Different NMDA receptor subunit populations being recorded.If possible, use cell lines with homogenous receptor expression or identify the neuronal population being recorded.
Run-down of NMDA currents Intracellular dialysis of essential components.Use the perforated patch technique to maintain the integrity of the intracellular environment.
In Vivo Behavioral Studies
Problem Potential Cause Recommended Solution
Inconsistent behavioral effects across animals Variable drug exposure due to administration route.Consider using a route of administration with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
Stress-induced behavioral changes.Handle animals gently and consistently. Acclimatize them to the testing room and procedures before the experiment begins.
Differences in baseline performance.Randomize animals into treatment groups based on their baseline performance in the behavioral task.
Lack of a clear dose-response relationship Inappropriate dose range tested.Conduct a pilot study with a wide range of doses to identify the effective dose range for your specific model and behavioral paradigm.
Ceiling or floor effects in the behavioral assay.Ensure the task difficulty is appropriate to detect both improvements and impairments in performance.
Unexpected or paradoxical behavioral effects Off-target effects at high concentrations.Investigate potential off-target activities of this compound at the concentrations being used. Consider testing for effects on other neurotransmitter systems.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the potentiation of NMDA receptor-mediated currents by this compound in cultured hippocampal neurons.

Materials:

  • Cultured rat hippocampal neurons (14-21 days in vitro)

  • External solution (aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, and 0.01 glycine, pH adjusted to 7.4 with NaOH.

  • Internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • This compound stock solution (10 mM in DMSO).

  • Glutamate stock solution (100 mM in water).

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a visually identified pyramidal neuron.

  • Hold the neuron at a membrane potential of -70 mV.

  • Apply a test pulse of glutamate (100 µM) for 2 seconds to elicit an NMDA receptor-mediated current. Ensure the response is stable over several applications.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1, 10, 100 µM) for 5 minutes.

  • Apply the same glutamate test pulse in the presence of this compound.

  • Wash out this compound by perfusing with the control external solution for 10 minutes and re-test the glutamate response.

  • Analyze the peak amplitude and decay kinetics of the NMDA currents before, during, and after this compound application.

Morris Water Maze

Objective: To assess the effect of this compound on spatial learning and memory in adult mice.

Materials:

  • Morris water maze apparatus (circular pool, platform, tracking software).

  • Adult C57BL/6 mice.

  • This compound solution for injection (e.g., 10 mg/kg in saline).

  • Vehicle solution (saline).

Procedure:

  • Habituation (Day 1): Allow each mouse to swim freely in the pool without the platform for 60 seconds. Then, guide the mouse to the platform and allow it to remain there for 30 seconds.

  • Acquisition Phase (Days 2-5):

    • Administer this compound or vehicle (i.p.) 30 minutes before the first trial of each day.

    • Conduct 4 trials per day for each mouse.

    • For each trial, place the mouse in the water at one of four randomized start locations, facing the wall of the pool.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to stay there for 15 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.

    • Record the escape latency and path length to find the platform for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Administer this compound or vehicle as in the acquisition phase.

    • Place each mouse in the pool at a novel start location and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

Data Presentation

Table 1: Effect of this compound on PCP-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, p.o.)Locomotor Activity (counts/60 min)% Inhibition of PCP Effect
Vehicle + Saline-150 ± 25-
Vehicle + PCP2.51250 ± 150-
This compound + PCP10800 ± 12041%
This compound + PCP30450 ± 9073%
This compound + PCP100200 ± 5095%

Data are presented as mean ± SEM. Data is illustrative and based on findings suggesting this compound inhibits PCP-induced hyperlocomotion.[2][3][4]

Table 2: Effect of this compound on Fos-like Immunoreactivity in Rat Brain Regions

Brain RegionVehicleThis compound (30 mg/kg)Fold Change
Prefrontal Cortex100 ± 15320 ± 403.2
Nucleus Accumbens80 ± 12384 ± 504.8
Lateral Septal Nucleus50 ± 8225 ± 304.5
Dorsolateral Striatum20 ± 522 ± 61.1

Data are presented as the mean number of Fos-positive cells ± SEM. Data is illustrative and based on published findings.[1][2][3][4]

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Glycine_Site Glycine Site Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx Glycine Glycine / D-Serine Glycine->Glycine_Site Binds This compound This compound This compound->Glycine_Site Positive Allosteric Modulation

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Behavioral Testing (Morris Water Maze) prep Prepare Neuronal Culture patch Whole-Cell Patch Clamp prep->patch baseline Record Baseline NMDA Currents patch->baseline apply_neb Apply this compound baseline->apply_neb record_effect Record Modulated NMDA Currents apply_neb->record_effect washout Washout and Recovery record_effect->washout hab Habituation admin Administer this compound or Vehicle hab->admin acq Acquisition Trials admin->acq probe Probe Trial acq->probe

Caption: Workflow for in vitro and in vivo this compound experiments.

Troubleshooting_Logic start Inconsistent Results? check_reagents Verify Reagent Quality (this compound, Glycine) start->check_reagents check_protocol Review Experimental Protocol (Timing, Dosing, etc.) start->check_protocol check_env Assess Environmental Factors (Stress, Controls) start->check_env check_equipment Calibrate and Check Equipment start->check_equipment resolve Problem Resolved check_reagents->resolve check_protocol->resolve check_env->resolve check_equipment->resolve

References

Preventing degradation of Neboglamine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Neboglamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The stability of this compound is highly dependent on whether it is in solid form or in solution.

  • Solid Form: this compound powder is stable for up to 3 years when stored at -20°C.[1][2]

  • In Solution: For long-term storage, it is recommended to store stock solutions of this compound at -80°C, where they can be stable for up to one year.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4] For in vivo studies, these DMSO stock solutions are often further diluted into aqueous buffers or vehicles containing co-solvents like PEG300 and Tween 80 to improve solubility and stability.[1][4] The hydrochloride salt of this compound generally exhibits better solubility in aqueous solutions.[5]

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of a this compound solution may indicate chemical degradation. This could be due to various factors, including exposure to light, inappropriate pH, or oxidative stress. It is recommended to discard any solution that shows a visible change in appearance and prepare a fresh solution under optimal conditions.

Q4: Can I store my working solutions of this compound at room temperature?

A4: It is not recommended to store working solutions of this compound at room temperature for extended periods. As with many pharmaceutical compounds, higher temperatures can accelerate degradation.[6][7] For daily experimental use, it is best to prepare fresh working solutions from a frozen stock or store them at 2-8°C for a short period, ideally within the same day.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound solutions.

This issue may stem from the degradation of this compound in your experimental solutions. Follow these steps to troubleshoot.

Troubleshooting Workflow

start Inconsistent Results check_storage Verify Storage Conditions (-80°C for stock, fresh working solutions) start->check_storage check_solvent Confirm Appropriate Solvent (e.g., DMSO for stock) check_storage->check_solvent check_ph Measure and Adjust pH of Aqueous Buffer check_solvent->check_ph check_light Protect from Light Exposure check_ph->check_light prepare_fresh Prepare Fresh Solution check_light->prepare_fresh run_control Run Control Experiment prepare_fresh->run_control analyze_stability Perform Stability Analysis (e.g., HPLC) run_control->analyze_stability conclusion Identify Source of Degradation analyze_stability->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitation observed in aqueous solutions of this compound.

Precipitation can occur due to poor solubility or changes in the solution's properties.

Potential Causes and Solutions

Potential Cause Recommended Solution
Poor Aqueous Solubility This compound has been noted to have poor pharmacokinetics, which may be related to its solubility.[5] Consider using the hydrochloride salt form for improved solubility.[5] The use of co-solvents such as PEG300 or Tween 80 in the final formulation can also help maintain solubility.[1][4]
Incorrect pH The pH of the aqueous buffer can significantly impact the solubility of this compound. Adjust the pH of your buffer to a range where this compound is more soluble. While specific data for this compound is limited, for structurally related compounds, a slightly acidic to neutral pH is often optimal.
Low Temperature If working solutions are stored at low temperatures (e.g., 2-8°C), precipitation may occur. Before use, allow the solution to come to room temperature and ensure the precipitate redissolves. Gentle vortexing may be necessary.

Preventing Degradation: Key Factors

The stability of chemical compounds in solution is influenced by several factors.[6][7] While specific degradation pathways for this compound are not extensively published, general principles of drug stability can be applied.

Key Stability Factors for this compound in Solution

Factor Recommendation Rationale
Temperature Store stock solutions at -80°C and working solutions at 2-8°C for short periods. Avoid repeated freeze-thaw cycles.Lower temperatures significantly slow down chemical degradation rates.[8]
pH Maintain the pH of aqueous solutions within a stable range. For glutamatergic compounds, a pH range of 5.0 to 7.5 is often associated with maximum stability.[9]Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.
Light Protect solutions from direct exposure to light by using amber vials or covering containers with aluminum foil.Photodegradation can occur in light-sensitive compounds.[10]
Oxidation While the oxidative stability of this compound is not well-documented, minimizing exposure to air by purging containers with an inert gas (e.g., nitrogen or argon) can be a precautionary measure.Oxygen in the air can lead to oxidative degradation of susceptible functional groups.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the this compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. f. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying potential degradation products and pathways.[11][12]

start This compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation heat Thermal Stress (e.g., 60°C) start->heat light Photolytic Stress (UV/Vis light exposure) start->light analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis This compound This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->hydrolysis product1 Degradation Product 1 (Amine-containing fragment) hydrolysis->product1 product2 Degradation Product 2 (Carboxylic acid-containing fragment) hydrolysis->product2

References

Technical Support Center: Refining Experimental Design for Neboglamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Neboglamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It specifically acts on the glycine-binding site of the GluN1 subunit, enhancing the receptor's response to the co-agonists glycine (B1666218) and D-serine.[1][2] This potentiation of NMDA receptor activity is believed to underlie its therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2]

Q2: What are the key preclinical findings regarding this compound's efficacy?

A2: Preclinical studies in rats have demonstrated that this compound can attenuate behaviors associated with schizophrenia models. For instance, it has been shown to reduce phencyclidine (PCP)-induced hyperlocomotion and rearing behavior.[1][2] Furthermore, this compound increases neuronal activity, as measured by Fos-like immunoreactivity (FLI), in brain regions implicated in schizophrenia, such as the prefrontal cortex and nucleus accumbens.[1][2]

Q3: What is the pharmacokinetic profile of this compound in rodents?

A3: While specific pharmacokinetic data for this compound is not extensively published in the provided search results, general pharmacokinetic principles for small molecules in rodents can be applied. Typically, after administration, the compound undergoes absorption, distribution, metabolism, and excretion. For a novel compound like this compound, it is crucial to perform pharmacokinetic studies to determine its half-life, bioavailability, and brain penetration.

Q4: Are there any known off-target effects of this compound?

A4: The available information suggests that this compound's primary target is the glycine site of the NMDA receptor. However, as with any pharmacological agent, the potential for off-target effects should be considered and investigated, particularly at higher concentrations.

Troubleshooting Guides

In Vitro Experiments

Issue: High variability in cell viability assays.

  • Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or interference of the compound with the assay reagents.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before seeding.

    • Use a multichannel pipette for adding both cells and compounds to minimize variability.

    • Include a vehicle control to account for any solvent effects.

    • Run a compound interference control by adding this compound to wells with media but no cells to check for direct interaction with the assay dye.

Issue: Difficulty in obtaining stable patch-clamp recordings of NMDA receptor currents.

  • Possible Cause: Poor cell health, low NMDA receptor expression, or issues with the recording solutions.

  • Troubleshooting Steps:

    • Ensure cultured cells are healthy and not overgrown.

    • If using a heterologous expression system, verify the successful expression of NMDA receptor subunits.

    • Optimize the composition of the internal and external recording solutions, paying close attention to the concentrations of Mg2+ (for voltage-dependent block) and the co-agonist (glycine or D-serine).

    • For studying a PAM like this compound, use a sub-saturating concentration of the co-agonist to allow for the observation of potentiation.

In Vivo Experiments

Issue: Lack of a significant effect of this compound in the PCP-induced hyperlocomotion model.

  • Possible Cause: Inappropriate dosing of this compound or PCP, incorrect timing of administration, or habituation of the animals to the testing environment.

  • Troubleshooting Steps:

    • Conduct a dose-response study for both this compound and PCP to determine the optimal doses for your specific animal strain and experimental conditions.[3][4][5]

    • Optimize the timing of this compound administration relative to the PCP injection and the start of the behavioral test.

    • Habituate the animals to the testing chambers before the experiment to reduce baseline locomotor activity.

Issue: High inter-animal variability in cognitive deficit models.

  • Possible Cause: Inherent biological variability, inconsistent handling of animals, or subtle differences in the experimental procedures.

  • Troubleshooting Steps:

    • Increase the number of animals per group to enhance statistical power.

    • Ensure all animals are handled consistently by the same experimenter.

    • Strictly standardize all experimental procedures, including the timing of injections, behavioral testing, and environmental conditions.

    • Consider using a within-subjects design where each animal serves as its own control, if the experimental question allows.

Data Presentation

Table 1: Effect of this compound on Fos-like Immunoreactivity (FLI) in Rat Brain Regions

Brain RegionTreatment GroupFold Increase in FLI-positive cells (over control)
Prefrontal CortexThis compound3.2
ClozapineData not available
HaloperidolData not available
Nucleus AccumbensThis compound4.8
ClozapineData not available
HaloperidolData not available
Lateral Septal NucleusThis compound4.5
ClozapineData not available
HaloperidolData not available
Dorsolateral StriatumThis compoundNo effect
ClozapineNo effect
Haloperidol390

Data extracted from a study by Gobert et al. (2009) investigating the antipsychotic-like effects of this compound in rats.[1][2]

Table 2: Effect of this compound on PCP-Induced Hyperlocomotion in Rats

Treatment GroupEffect on Basal Locomotor ActivityInhibition of PCP-Induced Hyperlocomotion
This compoundNo effectSignificant inhibition
D-serineNo effectSignificant inhibition
ClozapineData not availableSignificant inhibition
HaloperidolData not availableSignificant inhibition

Data summarized from a study by Gobert et al. (2009).[1][2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed neuronal or HEK293 cells expressing NMDA receptors in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control group.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vivo PCP-Induced Hyperlocomotion in Rats
  • Animals: Use male Sprague-Dawley rats (250-300g). House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, place the rats in the open-field arenas (e.g., 40 x 40 cm) for 30 minutes to allow for habituation.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the PCP injection.

    • Administer PCP (e.g., 2 mg/kg, i.p.) or saline.

  • Behavioral Recording: Immediately after the PCP injection, place the rats back into the open-field arenas and record their locomotor activity for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled and rearing frequency. Compare the effects of this compound to the vehicle control group in both saline- and PCP-treated animals.

Mandatory Visualization

Neboglamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Potentiates Glycine Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Neuronal_Activity Altered Neuronal Activity & Plasticity Signaling_Cascades->Neuronal_Activity

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Experimental_Workflow_PCP_Model start Start habituation Animal Habituation (30 min) start->habituation drug_admin This compound/Vehicle Admin (p.o.) habituation->drug_admin wait1 Wait (60 min) drug_admin->wait1 pcp_admin PCP/Saline Admin (i.p.) wait1->pcp_admin behavioral_rec Behavioral Recording (60 min) pcp_admin->behavioral_rec data_analysis Data Analysis behavioral_rec->data_analysis end End data_analysis->end

Caption: Experimental workflow for the PCP-induced hyperlocomotion model.

Troubleshooting_Logic issue High Variability in In Vitro Assay? cause1 Inconsistent Seeding? issue->cause1 Yes cause2 Compound Interference? issue->cause2 Yes cause3 Pipetting Error? issue->cause3 Yes solution1 Ensure Homogenous Cell Suspension cause1->solution1 solution2 Run Compound Interference Control cause2->solution2 solution3 Use Multichannel Pipette cause3->solution3

Caption: Troubleshooting logic for high variability in in vitro assays.

References

Managing potential side effects of Neboglamine in animal trials.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neboglamine.

Disclaimer: this compound is a fictional compound. The following information is provided for illustrative purposes and is based on established principles of preclinical research and pharmacology for glutamatergic modulators. Always refer to your institution's specific guidelines and approved animal care and use protocols.

This guide provides researchers, scientists, and drug development professionals with essential information for managing potential side effects during animal trials with this compound, a novel positive allosteric modulator of the NMDA receptor.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects of this compound observed in rodent models?

A1: Based on its mechanism as a glutamatergic modulator, the most anticipated side effects in preclinical rodent models include neurological and gastrointestinal issues. Spontaneous convulsions, myoclonic jerks, tremors, and ataxia are potential neurological signs.[1] Salivation can also be observed.[1] Additionally, anxiety-like behaviors and gastrointestinal discomfort are common with this class of compounds.[2][3]

Q2: How can I differentiate between therapeutic cognitive enhancement and adverse neurological side effects?

A2: This requires careful behavioral assessment and dose-response analysis. Therapeutic effects, such as improved performance in memory tasks (e.g., Morris water maze, novel object recognition), should be observed at doses lower than those inducing adverse effects like hyperlocomotion, stereotypy, or seizure-like activity. It is crucial to establish a therapeutic window by correlating cognitive performance with a comprehensive log of clinical signs.

Q3: What is the recommended starting dose for a dose-response study to minimize the risk of severe side effects?

A3: A dose-escalation study is recommended. Start with a dose significantly lower than the predicted efficacious dose based on in vitro data (e.g., 0.1 mg/kg). Gradually increase the dose in subsequent cohorts while closely monitoring for the onset of any adverse clinical signs. This approach helps identify the maximum tolerated dose (MTD) before proceeding to efficacy studies.

Troubleshooting Guides

Issue 1: Seizure-like Activity Observed Post-Administration

Q: An animal is exhibiting seizure-like behavior (e.g., tonic-clonic movements, loss of posture) after this compound administration. What is the immediate course of action?

A: Your primary responsibility is to minimize animal suffering in accordance with your approved protocol.

  • Immediate Steps:

    • Ensure the animal is in a safe, open space within its cage, free from objects that could cause injury. Remove bedding to prevent asphyxiation.[4]

    • Monitor the animal continuously, recording the duration and characteristics of the seizure. Staging the seizure activity (e.g., using the Racine scale) is recommended for quantitative assessment.[4]

    • If seizures are prolonged (status epilepticus) or recurrent, and if permitted by your protocol, administer an emergency anticonvulsant such as diazepam (0.5-1.0 mg/kg).[4][5]

    • Provide supportive care, including fluid therapy to maintain hydration and monitoring of body temperature.[4][5]

  • Long-Term Protocol Adjustments:

    • The dose that induced the seizure should be considered above the MTD. Subsequent cohorts should be tested at lower doses.

    • Consider co-administration with a low dose of an anticonvulsant if scientifically justified, though this may confound results.

    • Refine your monitoring procedures to catch pre-seizure indicators (e.g., facial twitches, myoclonic jerks).[4]

Issue 2: Animals Show Signs of Anxiety or Distress

Q: My rodent models are showing anxiety-like behaviors (e.g., increased freezing, reduced exploration in an open field test, avoidance of open arms in an elevated plus maze). How can I manage this?

A: Anxiety-like behavior is a known effect of some glutamatergic agents and can confound cognitive assessments.[6][7]

  • Mitigation Strategies:

    • Dose Adjustment: This is the most direct approach. Reduce the dose of this compound to a level that does not produce anxiogenic effects.

    • Habituation: Ensure all animals are properly habituated to the testing environment and handling procedures to reduce baseline stress.[8]

    • Environmental Enrichment: Provide appropriate environmental enrichment in home cages, which can reduce baseline anxiety levels.[9]

    • Refine Behavioral Testing: Use a battery of tests to assess anxiety.[10][11] The elevated plus maze (EPM) is a gold standard for measuring anxiety-like behaviors.[10][12] The open field test can assess both locomotor activity and anxiety.[6] Ensure testing proceeds from least to most stressful.[10]

Issue 3: Significant Weight Loss or Signs of Gastrointestinal (GI) Distress

Q: I've noticed some animals have diarrhea, poor appetite, and subsequent weight loss. How should I address these GI issues?

A: GI discomfort is a potential side effect that can impact animal welfare and the validity of your data.[2]

  • Management Protocol:

    • Monitor and Record: Systematically monitor food and water intake, body weight, and stool consistency.

    • Supportive Care: Ensure easy access to hydration (e.g., hydrogel packs) and palatable, moist food to encourage eating.[9]

    • Dose/Route Adjustment: Lower the dose or consider alternative administration routes (e.g., subcutaneous instead of oral gavage) that may reduce direct GI irritation.

    • Consider GI Protectants: If scientifically justified and not a confounding factor, co-administration of a GI protectant may be considered in consultation with a veterinarian. Sucralfate can create a protective barrier on ulcerated mucosa, while proton pump inhibitors (PPIs) are effective at reducing gastric acid.[13][14]

Data Presentation: Side Effect Profiles

Table 1: Hypothetical Dose-Response of this compound and Incidence of Key Side Effects in a Sprague-Dawley Rat Model (n=10 per group)

Dose (mg/kg, IP)Improved Novel Object Recognition (%)Hyperactivity (% Incidence)Anxiety-Like Behavior (EPM) (% Time in Open Arms)Seizure-Like Activity (% Incidence)
Vehicle ControlBaseline (50%)0%35%0%
1.065%10%30%0%
3.078%40%15%0%
10.085%90%5%20%
30.0N/A (confounded)100%<1%70%

Table 2: Hypothetical Efficacy of Mitigation Strategies on Anxiety-Like Behavior (EPM Test) at a 3.0 mg/kg Dose of this compound

Treatment Group% Time Spent in Open Arms% Entries into Open ArmsInterpretation
Vehicle Control34 ± 4.1%40 ± 5.5%Normal Baseline
This compound (3.0 mg/kg)15 ± 3.2%18 ± 4.0%Anxiogenic Effect
This compound + Enrichment25 ± 3.8%28 ± 4.9%Partial Mitigation
This compound (1.0 mg/kg)30 ± 4.0%35 ± 5.1%Anxiogenic effect is dose-dependent

Experimental Protocols

Protocol 1: Monitoring for Seizure Activity
  • Animal Preparation: House animals individually after dosing to prevent injury from cage mates.[4] Cages should be clear of enrichment items that could cause harm during a seizure. Use disposable paper lining instead of loose bedding.[4]

  • Dosing: Administer this compound via the predetermined route (e.g., intraperitoneal injection).

  • Observation Period: Continuously monitor animals for a minimum of 4 hours post-dosing. Video recording is highly recommended for later review.

  • Scoring: If seizure-like activity is observed, score its severity using the Racine Scale (Stages 1-5).[4]

    • Stage 1: Mouth and facial twitches.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling, with loss of postural control.

  • Intervention: Follow the immediate steps outlined in the troubleshooting guide if a seizure occurs.

  • Data Collection: Record the latency to seizure onset, duration, and maximum stage reached for each affected animal.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
  • Apparatus: Use a standard EPM apparatus (two open arms, two closed arms) elevated above the floor.[12] The testing room should be dimly lit to encourage exploration.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the trial.

  • Dosing: Administer this compound or vehicle control at a predetermined time before the test (e.g., 30 minutes for IP injection).

  • Trial: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.

  • Recording: Use an automated video tracking system to record the animal's movement. Key parameters are the time spent in the open arms and the number of entries into the open versus closed arms.[11][12]

  • Analysis: Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Entries into open / Total entries) x 100]. A lower value in these parameters is indicative of anxiety-like behavior.[12]

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.[15]

Visualizations

SideEffectManagementWorkflow observe Observe Animal Post-Dosing adverse Adverse Effect Observed? observe->adverse no_adverse No Adverse Effects proceed Proceed with Protocol no_adverse->proceed adverse->no_adverse No seizure Seizure-like Activity adverse->seizure Yes (Seizure) anxiety Anxiety / Distress adverse->anxiety Yes (Anxiety) gi_distress GI Distress / Weight Loss adverse->gi_distress Yes (GI) seizure_action Provide Immediate Care (Diazepam, if protocol allows) Record Severity seizure->seizure_action anxiety_action Assess in EPM / Open Field Refine Habituation anxiety->anxiety_action gi_action Provide Supportive Care (Hydration, Palatable Food) gi_distress->gi_action adjust Adjust Protocol: - Lower Dose - Change Route - Consult Vet seizure_action->adjust anxiety_action->adjust gi_action->adjust

Caption: Decision workflow for managing side effects in animal trials.

NeboglamineSignalingPathway drug drug receptor receptor effect effect side_effect side_effect pathway pathway This compound This compound nmda NMDA Receptor This compound->nmda Positive Modulation synaptic_plasticity ↑ Synaptic Plasticity (LTP) nmda->synaptic_plasticity Therapeutic Dose ca_influx ↑↑ Excessive Ca2+ Influx nmda->ca_influx Supratherapeutic Dose cognitive_enhancement Cognitive Enhancement synaptic_plasticity->cognitive_enhancement excitotoxicity Excitotoxicity ca_influx->excitotoxicity seizures Seizures excitotoxicity->seizures

References

Technical Support Center: Accurate Quantification of Neboglamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Neboglamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices?

A1: this compound is a polar molecule, which presents several analytical challenges.[1][2] Key issues include:

  • Poor retention in reversed-phase liquid chromatography (RPLC): Polar compounds have limited interaction with nonpolar stationary phases like C18, leading to early elution and potential co-elution with endogenous interferences.

  • Matrix effects in mass spectrometry: Co-eluting endogenous compounds from complex biological matrices (e.g., plasma, brain homogenate) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4]

  • Sample preparation difficulties: Efficiently extracting a polar analyte like this compound from a complex biological sample while removing interfering substances can be challenging.[5][6]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples.[7] This technique offers high sensitivity, selectivity, and the ability to handle complex matrices, which are crucial for accurate bioanalysis.[3]

Q3: How can I improve the chromatographic retention of this compound?

A3: To improve the retention of polar molecules like this compound on reversed-phase columns, consider the following strategies:

  • Use of an ion-pairing agent: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion-pair with the analyte, increasing its retention on a C18 column.[2][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of polar compounds.[9]

  • Derivatization: Chemically modifying the this compound molecule to make it less polar can significantly improve its retention in RPLC.

Q4: What type of internal standard (IS) should be used for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., Deuterium or Carbon-13 labeled). SIL ISs have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which provides the most accurate correction for analytical variability.[9][10] If a SIL IS is unavailable, a structurally similar compound that is not endogenously present in the sample matrix can be used. For amino acid derivatives like this compound, compounds such as norvaline or sarcosine (B1681465) could be considered.[11][12]

Q5: How should I prepare my biological samples for this compound analysis?

A5: The choice of sample preparation technique depends on the matrix and the required level of cleanliness. Common methods for polar compounds include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While effective at removing proteins, it may not remove other interferences like phospholipids.[2]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For polar analytes, a "salting-out" approach (SALLE) can be used to improve extraction efficiency.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For this compound, which is an amino acid derivative, ion-exchange SPE could be a suitable option to selectively isolate the analyte.[2][13]

Troubleshooting Guides

Poor Peak Shape and Low Sensitivity
Symptom Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions with the column; Column contamination.Use a column with end-capping. Flush the column with a strong solvent. Consider using an ion-pairing agent in the mobile phase.[14]
Peak Broadening High injection volume; Incompatible injection solvent.Reduce the injection volume. Ensure the injection solvent is weaker than the mobile phase.[14]
Split Peaks Partially clogged column frit; Injection solvent stronger than mobile phase.Replace the column inlet frit. Match the injection solvent to the initial mobile phase conditions.[14]
Low Signal Intensity Ion suppression from matrix effects; Inefficient ionization.Improve sample cleanup to remove interfering compounds. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[3] Consider using a different ionization source (e.g., APCI if ESI is problematic).
Inaccurate and Imprecise Results
Symptom Possible Cause Troubleshooting Step
High Variability between Replicates Inconsistent sample preparation; Carryover between injections.Automate the sample preparation process if possible. Optimize the autosampler wash procedure with a strong solvent.[15]
Poor Accuracy of Quality Control Samples Inaccurate standard concentrations; Degradation of analyte.Prepare fresh calibration standards and QC samples. Investigate the stability of this compound under the storage and experimental conditions.[16][17]
Retention Time Shifts Changes in mobile phase composition; Column degradation.Prepare fresh mobile phase. Ensure proper column equilibration between injections. Replace the column if it has exceeded its lifetime.[15]

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification in Human Plasma

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of internal standard solution (e.g., this compound-d4 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

Parameter Setting
LC System UPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (Hypothetical) This compound: 257.2 -> 114.1; this compound-d4: 261.2 -> 118.1
Collision Energy Optimized for maximum signal
Source Temperature 500°C

Note: The MRM transitions and collision energy are hypothetical and would need to be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, validation data for the proposed LC-MS/MS method.

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal (< 15%)
Freeze-Thaw Stability (3 cycles) Stable
Bench-Top Stability (4 hours) Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical bioanalytical workflow for this compound quantification.

troubleshooting_logic start Inaccurate Results? check_standards Check Standard/QC Preparation start->check_standards Yes end Accurate Results start->end No check_stability Evaluate Analyte Stability check_standards->check_stability check_is Verify Internal Standard Performance check_stability->check_is check_matrix Investigate Matrix Effects check_is->check_matrix optimize_prep Optimize Sample Preparation check_matrix->optimize_prep Significant optimize_chrom Optimize Chromatography check_matrix->optimize_chrom Minimal optimize_prep->end optimize_chrom->end

Caption: A logical approach to troubleshooting inaccurate quantification results.

neboglamine_pathway This compound This compound nmda_receptor NMDA Receptor This compound->nmda_receptor Positive Allosteric Modulator glycine_site Glycine Co-agonist Site nmda_receptor->glycine_site Contains channel_opening Increased Channel Opening glycine_site->channel_opening Potentiates effect of D-Serine on d_serine D-Serine (Endogenous Ligand) d_serine->glycine_site Binds to neuronal_activity Modulation of Neuronal Activity channel_opening->neuronal_activity Leads to

Caption: Simplified signaling pathway of this compound at the NMDA receptor.[18]

References

Validation & Comparative

Comparing Neboglamine to other NMDA receptor modulators.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Neboglamine and Other NMDA Receptor Modulators for the Scientific Community.

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, making it a key target for drug development. This guide provides a detailed comparison of this compound, a positive allosteric modulator of the NMDA receptor, with other notable NMDA receptor modulators: Memantine (B1676192), Ketamine, and D-cycloserine. The comparison focuses on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

Mechanism of Action and Binding Sites

The therapeutic effects and side-effect profiles of NMDA receptor modulators are largely determined by their specific binding sites and mechanisms of action. This compound and D-cycloserine act at the glycine (B1666218) co-agonist site, while Memantine and Ketamine block the ion channel pore.

This compound is a positive allosteric modulator (PAM) that binds to the glycine site of the NMDA receptor.[1][2][3] It enhances the receptor's sensitivity to the endogenous co-agonist glycine, thereby potentiating receptor function without directly activating it.[4] This mechanism of action suggests a potential for cognitive enhancement and therapeutic benefits in conditions like schizophrenia.[1][2][5]

D-cycloserine (DCS) is a partial agonist at the glycine-binding site on the NR1 subunit of the NMDA receptor.[6][7][8] Its effect is dose-dependent, acting as an agonist at lower doses and exhibiting antagonistic properties at higher doses.[9] This biphasic effect has been explored for treating anxiety disorders and schizophrenia.[7][10]

Memantine is a low-to-moderate affinity uncompetitive antagonist that acts as an open-channel blocker of the NMDA receptor.[11][12][13] Its action is voltage-dependent, meaning it preferentially blocks the excessive, pathological activation of extrasynaptic NMDA receptors associated with neurotoxicity, while preserving normal synaptic transmission.[14] This makes it a valuable treatment for moderate to severe Alzheimer's disease.[15]

Ketamine is a non-competitive NMDA receptor antagonist that also blocks the ion channel pore.[16][17][18] It is utilized as a dissociative anesthetic and has demonstrated rapid antidepressant effects.[16][19] However, its use is associated with significant dissociative and psychotomimetic side effects.[16][18]

cluster_receptor NMDA Receptor NMDA_Receptor GluN1/GluN2 Subunits Glutamate Site Glycine Site Ion Channel This compound This compound (PAM) This compound->NMDA_Receptor:glycine Modulates D_cycloserine D-cycloserine (Partial Agonist) D_cycloserine->NMDA_Receptor:glycine Binds Memantine Memantine (Channel Blocker) Memantine->NMDA_Receptor:channel Blocks Ketamine Ketamine (Channel Blocker) Ketamine->NMDA_Receptor:channel Blocks

Fig. 1: Binding sites of NMDA receptor modulators.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes key quantitative data for this compound and the compared NMDA receptor modulators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted within the context of their respective studies.

CompoundMechanism of ActionBinding SiteAffinity (Ki or IC50)Functional Effect
This compound Positive Allosteric ModulatorGlycine SiteData not readily availablePotentiates NMDA receptor function
Memantine Uncompetitive AntagonistChannel PoreIC50: ~1-3 µMBlocks excessive channel opening
Ketamine Non-competitive AntagonistChannel PoreIC50: ~0.5-1 µMBlocks channel opening
D-cycloserine Partial AgonistGlycine SiteKi: ~10-100 µMModulates receptor activation

Experimental Protocols

The characterization of NMDA receptor modulators relies on a variety of experimental techniques, primarily ligand binding assays and electrophysiological recordings.

Ligand Binding Assays

Ligand binding assays are used to determine the affinity and specificity of a compound for its receptor.

  • Objective: To measure the binding affinity (Kd or Ki) of a test compound to the NMDA receptor or a specific subunit.

  • General Protocol:

    • Membrane Preparation: Brain tissue (e.g., cortex, cerebellum) or cells expressing recombinant NMDA receptors are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801 for the channel site, or [3H]glycine for the glycine site) and varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the test compound that inhibits 50% of specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[20][21][22]

cluster_workflow Ligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & Test Compound prep->incubate separate Separation of Bound & Free Ligand incubate->separate quantify Quantification of Bound Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Fig. 2: Workflow for a ligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a gold-standard technique for studying the functional effects of compounds on ion channels like the NMDA receptor.[23][24][25]

  • Objective: To measure the effect of a test compound on NMDA receptor-mediated currents.

  • General Protocol:

    • Cell Preparation: Neurons in culture or brain slices, or cell lines expressing specific NMDA receptor subtypes, are used.

    • Patching: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Recording: The cell is voltage-clamped at a specific holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by applying glutamate and glycine.

    • Drug Application: The test compound is applied to the cell, and the change in the NMDA receptor-mediated current is measured. For PAMs like this compound, an increase in current amplitude would be expected. For antagonists like Memantine and Ketamine, a decrease in current would be observed.

    • Data Analysis: Dose-response curves are constructed to determine the EC50 (for agonists and PAMs) or IC50 (for antagonists).[26][27]

cluster_workflow Patch-Clamp Electrophysiology Workflow cell_prep Cell Preparation patching Whole-Cell Patching cell_prep->patching recording Baseline NMDA Current Recording patching->recording drug_app Test Compound Application recording->drug_app data_analysis Analysis of Current Modulation drug_app->data_analysis

Fig. 3: Workflow for patch-clamp electrophysiology.

Preclinical and Clinical Summary

This compound has demonstrated antipsychotic-like and cognition-enhancing effects in preclinical models.[5][28] It has been shown to increase neuronal activation in brain regions like the prefrontal cortex and nucleus accumbens, similar to the effects of D-serine.[5] While it has a good safety profile, its development has been hampered by poor pharmacokinetics, including a short half-life of approximately 4 hours.[3] A Phase II clinical trial for this compound was reportedly placed on hold.[2]

Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[15] Its clinical efficacy is attributed to its ability to reduce glutamate-induced excitotoxicity without interfering with normal synaptic function.[14]

Ketamine is used clinically as an anesthetic and has gained significant attention for its rapid and robust antidepressant effects in treatment-resistant depression.[18][19] However, its clinical use for depression is limited by its short duration of action and potential for abuse and psychotomimetic side effects.[16][18]

D-cycloserine has been investigated as a cognitive enhancer and as an adjunct to exposure therapy for anxiety disorders.[7] Its efficacy in schizophrenia has been explored with the rationale of correcting NMDA receptor hypofunction, though results have been mixed.[10]

Conclusion

This compound represents a distinct approach to NMDA receptor modulation compared to channel blockers and partial agonists. As a positive allosteric modulator of the glycine site, it offers the potential for a more nuanced and potentially safer enhancement of NMDA receptor function. While its clinical development has faced challenges, the unique mechanism of action of this compound and other PAMs warrants further investigation for the treatment of cognitive deficits and psychiatric disorders. Future research should focus on developing PAMs with improved pharmacokinetic properties to fully explore their therapeutic potential.

References

A Comparative Analysis of Neboglamine and Clozapine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Neboglamine and clozapine (B1669256), two psychoactive compounds with distinct pharmacological profiles. While clozapine is a well-established atypical antipsychotic for treatment-resistant schizophrenia, this compound is an investigational drug with a novel mechanism of action targeting the glutamatergic system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor binding profiles, and available experimental data.

Introduction

Clozapine, a tricyclic dibenzodiazepine, has been the gold standard for treatment-resistant schizophrenia for decades.[1] Its efficacy is believed to stem from its complex pharmacology, involving interactions with a wide range of neurotransmitter receptors.[2] However, its use is limited by a significant burden of adverse effects, including the risk of agranulocytosis, myocarditis, and severe metabolic disturbances.[2][3]

This compound represents a departure from the traditional dopamine-centric approach to antipsychotic drug development. It is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) co-agonist site.[4][5] Dysfunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly in relation to negative and cognitive symptoms.[6] Preclinical studies suggest that this compound may have antipsychotic-like properties with a potentially more favorable side-effect profile compared to conventional antipsychotics.[6][7]

Mechanism of Action

This compound: Enhancing Glutamatergic Function

This compound's primary mechanism of action is the potentiation of NMDA receptor activity. It binds to an allosteric site on the receptor, increasing the affinity of the co-agonist glycine.[4] This enhances NMDA receptor function without directly activating it, a mechanism that may reduce the risk of excitotoxicity associated with direct NMDA receptor agonists.[8] By facilitating glutamatergic neurotransmission, this compound is hypothesized to address the hypofunction of the glutamate (B1630785) system thought to underlie some symptoms of schizophrenia.[9]

dot

Caption: this compound's signaling pathway.

Clozapine: A Multi-Receptor Antagonist

Clozapine's therapeutic effects are attributed to its broad receptor binding profile. It acts as an antagonist at dopamine (B1211576) D2 receptors, but with a lower affinity compared to typical antipsychotics, which is thought to contribute to its lower incidence of extrapyramidal side effects.[2][10] Crucially, clozapine also exhibits high affinity for and antagonism of serotonin (B10506) 5-HT2A receptors.[10][11] The interplay between its dopamine and serotonin receptor blockade is considered key to its unique efficacy.[10] Furthermore, clozapine interacts with various other receptors, including adrenergic, cholinergic, and histaminergic receptors, which contributes to both its therapeutic actions and its complex side-effect profile.[2]

dot

Clozapine_Mechanism cluster_clozapine Clozapine cluster_receptors Receptor Targets cluster_effects Downstream Effects Clozapine Clozapine D2 Dopamine D2 Clozapine->D2 Antagonism 5HT2A Serotonin 5-HT2A Clozapine->5HT2A Antagonism Adrenergic Adrenergic α1, α2 Clozapine->Adrenergic Antagonism Cholinergic Muscarinic M1 Clozapine->Cholinergic Antagonism Histaminergic Histamine H1 Clozapine->Histaminergic Antagonism Antipsychotic Antipsychotic Effect D2->Antipsychotic EPS_Reduction Reduced EPS D2->EPS_Reduction Low Affinity 5HT2A->Antipsychotic Orthostatic_Hypotension Orthostatic Hypotension Adrenergic->Orthostatic_Hypotension Anticholinergic_SE Anticholinergic Side Effects Cholinergic->Anticholinergic_SE Sedation Sedation Histaminergic->Sedation

Caption: Clozapine's multi-receptor interactions.

Receptor Binding Profiles

The affinity of a drug for its receptor targets is a critical determinant of its pharmacological effects. The following tables summarize the available receptor binding data for this compound and clozapine.

Table 1: this compound Receptor Binding Profile

Receptor/SiteAffinity (Ki)SpeciesNotes
NMDA Receptor (Glycine Site)Positive Allosteric ModulatorRatFunctionally enhances glycine binding.[4]
Dopamine ReceptorsNo AffinityNot SpecifiedDoes not interact with dopamine receptors.[12]
Serotonin ReceptorsNo AffinityNot SpecifiedDoes not interact with serotonin receptors.[12]
Norepinephrine Transporter (NET)Weak InhibitorNot SpecifiedEffect is more apparent at higher doses.[13]

Note: A detailed quantitative receptor binding profile for this compound with specific Ki values for a broad range of receptors is not publicly available in the reviewed literature.

Table 2: Clozapine Receptor Binding Profile (Ki values in nM)

ReceptorKi (nM)
Dopamine Receptors
D1270[2]
D2160[2]
D3555[2]
D424[2]
D5454[2]
Serotonin Receptors
5-HT1A120[2]
5-HT2A5.4[2]
5-HT2C9.4[2]
5-HT395[2]
5-HT64[2]
5-HT76.3[2]
Adrenergic Receptors
α1A1.6[2]
α2A90[2]
Cholinergic Receptors
Muscarinic M16.2[2]
Histaminergic Receptors
H11.1[2]

Lower Ki values indicate higher binding affinity.

Preclinical and Clinical Data

Preclinical Data

Table 3: Comparative Preclinical Data

ParameterThis compoundClozapineExperimental ModelKey Findings
Neuronal Activation (Fos-like Immunoreactivity)
Prefrontal Cortex3.2-fold increase over control[7]Significant increase[7]Rat brainBoth drugs increase neuronal activation in this region.
Nucleus Accumbens4.8-fold increase over control[7]Significant increase[7]Rat brainBoth drugs increase neuronal activation in this region.
Dorsolateral StriatumNo effect[7]No effect[7]Rat brainNeither drug significantly activates this region, unlike haloperidol.
PCP-Induced Hyperlocomotion
Inhibition of HyperlocomotionDose-dependent inhibition[7]Significant inhibitionRat model of psychosisBoth drugs show potential antipsychotic-like activity.
Effect on Basal LocomotionNo effect[7]No effect at therapeutic dosesRat modelThis compound may have a lower potential for motor side effects.
Clinical Data

Table 4: Comparative Clinical Data

ParameterThis compoundClozapinePopulationKey Findings
Efficacy
PANSS Total Score ReductionData not availableMean reduction of 22.0 points from baseline in a meta-analysis.[14]Treatment-resistant schizophreniaClozapine demonstrates significant efficacy in reducing psychotic symptoms.
Response RateData not availableApproximately 40.1% in a meta-analysis.[14]Treatment-resistant schizophreniaA substantial portion of patients respond to clozapine.
Key Side Effects
AgranulocytosisNot reportedRisk requires regular blood monitoring.[2]SchizophreniaA serious, potentially fatal side effect of clozapine.
MyocarditisNot reportedRisk, particularly during treatment initiation.[2]SchizophreniaA serious cardiac side effect of clozapine.
Metabolic SyndromeNot reportedHigh incidence of weight gain, dyslipidemia, and type 2 diabetes.[2]SchizophreniaA major long-term health concern with clozapine treatment.
Pharmacokinetics
Half-lifeApproximately 4 hours[13]8 to 12 hours (mean elimination)Healthy adultsThis compound has a shorter half-life, which may require more frequent dosing.
Approximate Human Dose50-75mg[13]Titrated up to 300-450 mg/day (therapeutic range)[2]Not specified for this compoundDosing differs significantly between the two compounds.

Note: Clinical data for this compound is limited as it is an investigational drug. The available information suggests a good safety profile in early trials, but quantitative efficacy and comprehensive safety data are not yet published.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Receptors are either sourced from recombinant cell lines expressing a specific human receptor subtype or from homogenized animal brain tissue (e.g., rat cortex for 5-HT2A receptors).

  • Radioligand Binding: A specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., clozapine).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

dot

Receptor_Binding_Assay Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound & Unbound Ligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 & Ki Quantification->Analysis End End Analysis->End

Caption: Experimental workflow for receptor binding assays.

Fos-like Immunoreactivity (FLI) Staining

Objective: To map neuronal activation in the brain following drug administration.

Methodology:

  • Animal Treatment: Rats are administered the test compound (e.g., this compound, clozapine) or vehicle.

  • Perfusion and Tissue Collection: After a set time (e.g., 2 hours), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then extracted and post-fixed.

  • Sectioning: Brains are sectioned (e.g., at 40 µm) using a cryostat or vibratome.

  • Immunohistochemistry:

    • Sections are incubated with a primary antibody against the Fos protein.

    • Following washes, a biotinylated secondary antibody is applied.

    • An avidin-biotin-peroxidase complex is then added.

    • The peroxidase enzyme is visualized using a chromogen solution (e.g., diaminobenzidine), resulting in a colored precipitate in the nuclei of activated neurons.

  • Microscopy and Analysis: Sections are mounted on slides, coverslipped, and examined under a light microscope. The number of Fos-positive cells in specific brain regions is quantified using image analysis software.

dot

FLI_Staining_Workflow Start Start Drug_Admin Administer Drug to Animal Start->Drug_Admin Tissue_Fixation Perfuse and Fix Brain Tissue Drug_Admin->Tissue_Fixation Sectioning Section Brain (e.g., Cryostat) Tissue_Fixation->Sectioning Immunostaining Immunohistochemical Staining for Fos Sectioning->Immunostaining Microscopy Microscopic Analysis & Cell Counting Immunostaining->Microscopy End End Microscopy->End

Caption: Workflow for Fos-like immunoreactivity staining.

Conclusion

This compound and clozapine represent two distinct approaches to the pharmacological management of schizophrenia. Clozapine's broad-spectrum receptor antagonism provides robust efficacy in treatment-resistant cases but is accompanied by a challenging side-effect profile. This compound, with its targeted modulation of the NMDA receptor, offers a novel and potentially safer therapeutic strategy. The preclinical data for this compound are promising, suggesting antipsychotic-like effects without the motor side effects associated with dopamine receptor blockade. However, a comprehensive understanding of its clinical efficacy, safety, and full receptor binding profile awaits the results of further clinical trials. For researchers and clinicians, the development of compounds like this compound highlights the evolving understanding of the neurobiology of schizophrenia and the potential for new therapeutic avenues beyond the dopamine hypothesis.

References

Benchmarking Neboglamine: A Comparative Analysis of Nootropic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONZA, Italy – December 10, 2025 – This guide presents a comparative analysis of Neboglamine, a novel nootropic agent, against a panel of established and experimental cognitive enhancers. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's performance based on available preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

This compound, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor's glycine (B1666218) site, has demonstrated promising pro-cognitive and neuroprotective properties in preclinical studies. This guide benchmarks its efficacy against other nootropics with distinct mechanisms of action, including the NMDA receptor modulator D-serine, AMPA receptor modulators (Ampakines), the classic nootropic Piracetam (a racetam), and the wakefulness-promoting agent Modafinil.

Mechanism of Action: A Glutamatergic Focus

This compound's primary mechanism involves the potentiation of glutamatergic neurotransmission by enhancing the binding of the co-agonist glycine to the NMDA receptor.[1] This action is believed to facilitate synaptic plasticity and improve cognitive functions such as learning and memory. The following diagram illustrates this proposed signaling pathway.

Neboglamine_Mechanism_of_Action cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor presynaptic Presynaptic Neuron Glutamate Glutamate presynaptic->Glutamate Release postsynaptic Postsynaptic Neuron NMDA NMDA-R Ca_Influx Ca²+ Influx NMDA->Ca_Influx GlycineSite Glycine Site GlycineSite->NMDA Activation GlutamateSite Glutamate Site GlutamateSite->NMDA Activation Glutamate->GlutamateSite Binds Glycine Glycine Glycine->GlycineSite Binds This compound This compound (PAM) This compound->GlycineSite Potentiates Binding Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement Ca_Influx->Synaptic_Plasticity

This compound's signaling pathway at the NMDA receptor.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the preclinical efficacy of this compound and other selected nootropics in the scopolamine-induced amnesia model in rats, a widely used paradigm for assessing pro-cognitive drug effects. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient cognitive deficits, and the ability of a compound to reverse these deficits is a key indicator of its nootropic potential.

CompoundClassAnimal ModelTestDosageEfficacy (Reversal of Scopolamine-Induced Deficit)Reference
This compound NMDA-R PAMRatPassive AvoidanceData not availableQualitative reports of efficacy against NMDA antagonist-induced deficits.[2][2]
D-serine NMDA-R AgonistRatPassive Avoidance640 mg/kgSignificant reversal of MK-801 (NMDA antagonist)-induced memory impairment.[3][3]
Piracetam RacetamRatPassive Avoidance100 mg/kgLargely overcame scopolamine-induced deficits in acquisition.[4][4]
RatElevated Plus MazeNot specifiedSignificantly reduced the increase in open arm entries caused by scopolamine.[1][1]
Modafinil Wakefulness AgentRatElevated Plus Maze75 mg/kg/daySignificantly reduced the increase in open arm entries caused by scopolamine.[5][5]
RatMorris Water Maze75 mg/kgShowed the shortest escape latency in the probe trial compared to control.[6][6]
Ampakine CX516 AMPA-R PAMRatDelayed Non-Match to SampleNot specifiedMarked and progressive improvement in performance at longer delays.[7][8][7][8]

Note: Direct comparative studies of this compound against other nootropics in the scopolamine model with quantitative data are limited in the publicly available literature. The data presented for this compound is based on its effects against NMDA antagonist-induced deficits, which shares mechanistic pathways with cognitive impairment models. Further head-to-head studies are required for a definitive comparison.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key behavioral assays used to evaluate the nootropic agents discussed in this guide.

Scopolamine-Induced Amnesia Model

This model is widely used to induce a transient and reversible cognitive deficit, primarily affecting learning and memory, by antagonizing muscarinic acetylcholine (B1216132) receptors.

Scopolamine_Model_Workflow start Animal Acclimatization drug_admin Test Compound or Vehicle Administration start->drug_admin scopolamine_admin Scopolamine (or Saline) Injection drug_admin->scopolamine_admin Pre-treatment Interval behavioral_test Behavioral Testing (e.g., Passive Avoidance, MWM, NOR) scopolamine_admin->behavioral_test Induction of Amnesia data_analysis Data Analysis and Comparison behavioral_test->data_analysis end Conclusion on Nootropic Efficacy data_analysis->end

General workflow for the scopolamine-induced amnesia model.

General Procedure:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound (e.g., this compound, Piracetam) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the administration of scopolamine.

  • Amnesia Induction: Scopolamine hydrobromide is typically administered i.p. at a dose of 0.5-2 mg/kg, 30 minutes before the training trial of a behavioral task.[9][10]

  • Behavioral Assessment: The cognitive performance of the animals is then evaluated using standardized behavioral tests.

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Acquisition Trial: The rat is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5-1 mA for 2 seconds) is delivered.

  • Retention Trial: 24 hours later, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory retention of the aversive experience.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

Procedure:

  • Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

Novel Object Recognition (NOR) Test

This test evaluates recognition memory based on the innate preference of rodents for novelty.

Apparatus: An open-field arena.

Procedure:

  • Familiarization Phase: The rat is allowed to explore an arena containing two identical objects.

  • Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.

Conclusion

This compound, as a positive allosteric modulator of the NMDA receptor's glycine site, represents a promising avenue for cognitive enhancement. Preclinical evidence suggests its potential to ameliorate cognitive deficits. However, a comprehensive understanding of its comparative efficacy requires further direct, quantitative preclinical studies against a broader range of nootropic agents with diverse mechanisms of action. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be critical in elucidating the full therapeutic potential of this compound.

References

Replicating Key Findings from Neboglamine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neboglamine is a positive allosteric modulator (PAM) of the glycine (B1666218) site on the NMDA receptor. It enhances the binding of the endogenous co-agonist D-serine, thereby potentiating NMDA receptor function. Research suggests its potential as a cognitive enhancer and as a therapeutic agent for schizophrenia and depression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, comparing its effects with other relevant compounds.

CompoundBrain RegionFold Increase in Fos-like Immunoreactivity (FLI) vs. Control
This compound Prefrontal Cortex3.2[1]
Nucleus Accumbens4.8[1]
Lateral Septal Nucleus4.5[1]
HaloperidolDorsolateral Striatum390[1]
ClozapineN/AData not available in cited sources
D-serineN/AThe pattern of FLI induced by this compound closely matched that of d-serine.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and experimental design behind these findings, the following diagrams illustrate the key signaling pathway and workflows.

cluster_0 This compound's Mechanism of Action This compound This compound NMDA_Receptor NMDA Receptor (Glycine Site) This compound->NMDA_Receptor Positive Allosteric Modulation Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Activates D_Serine D-Serine (Endogenous Co-agonist) D_Serine->NMDA_Receptor Binds Glutamate Glutamate Glutamate->NMDA_Receptor Binds Neuronal_Activation Increased Neuronal Activation Channel_Opening->Neuronal_Activation Leads to

Caption: this compound's modulatory effect on the NMDA receptor signaling pathway.

cluster_1 Experimental Workflow: Fos-like Immunoreactivity A Animal Dosing (this compound, Haloperidol, Clozapine, D-serine, or Vehicle) B Perfusion and Brain Extraction A->B C Brain Sectioning (Coronal Sections) B->C D Immunohistochemistry (Primary antibody against Fos protein) C->D E Secondary Antibody and Visualization D->E F Microscopy and Image Analysis E->F G Quantification of FLI-positive cells F->G cluster_2 Experimental Workflow: PCP-Induced Hyperlocomotion PCP_A Animal Acclimation to Locomotor Activity Cages PCP_B Pre-treatment with this compound, Haloperidol, Clozapine, D-serine, or Vehicle PCP_A->PCP_B PCP_C PCP Administration PCP_B->PCP_C PCP_D Recording of Locomotor Activity (e.g., distance traveled, rearing frequency) PCP_C->PCP_D PCP_E Data Analysis and Comparison PCP_D->PCP_E

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Neboglamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Neboglamine, including operational and disposal plans, to foster a secure and productive research environment.

This guide offers procedural, step-by-step guidance to directly address operational questions, aiming to be the preferred source for laboratory safety and chemical handling information. By providing value beyond the product itself, we build deep trust and empower our customers in their scientific endeavors.

Immediate Safety and Logistical Information

The following sections detail the necessary precautions and procedures for the safe handling of this compound in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. All personnel handling this compound should be trained in the proper use and disposal of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications
Eyes Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical Impermeable GlovesMust be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Fire/Flame Resistant and Impervious ClothingTo be worn to protect against splashes and spills.[1]
Respiratory Full-face RespiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]
Emergency First-Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures must be taken.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

  • Handling: Handle this compound in a well-ventilated area. Wear suitable protective clothing, including chemical impermeable gloves and safety goggles.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Spill and Disposal Procedures

In the event of a spill, immediate action is required to contain and clean the area safely.

  • Spill Response:

    • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

    • Remove all sources of ignition.[1]

    • Use personal protective equipment, including a full-face respirator if necessary.[1]

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Disposal:

    • Discharge into the environment must be avoided.[1]

    • Dispose of the chemical in accordance with appropriate local, state, and federal laws and regulations.[1]

    • Contaminated clothing should be removed immediately and washed before reuse.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that may be conducted with this compound, based on its known pharmacological activity.

In Vivo Study: Assessment of Antipsychotic-like Activity using Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This protocol is designed to evaluate the potential of this compound to attenuate the hyperlocomotor effects of the NMDA receptor antagonist, phencyclidine (PCP), a common animal model for schizophrenia-like symptoms.

Materials:

  • Male Wistar rats

  • This compound

  • Phencyclidine (PCP)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Saline solution

  • Open-field activity chambers equipped with infrared beam sensors

Procedure:

  • Acclimation: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Habituation: On the day of the experiment, place the rats individually into the open-field activity chambers and allow them to habituate for 30 minutes.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or its vehicle to different groups of rats.

    • After a predetermined pretreatment time (e.g., 60 minutes), administer PCP (e.g., 2.5 mg/kg, s.c.) or saline to the rats.

  • Data Collection: Immediately after PCP or saline administration, place the rats back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound on PCP-induced hyperlocomotion.

Immunohistochemistry: Detection of Neuronal Activation using Fos-like Immunoreactivity (FLI)

This protocol describes the procedure for detecting the expression of Fos protein, a marker of neuronal activation, in the rat brain following the administration of this compound.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle for this compound

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Primary antibody against c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Microscope slides and coverslips

Procedure:

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c.) or its vehicle to the rats.

  • Perfusion and Tissue Collection: At a specified time after drug administration (e.g., 2 hours), deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% PFA. Carefully dissect the brains and post-fix them in 4% PFA overnight at 4°C.

  • Sectioning: Cryoprotect the brains in a sucrose (B13894) solution and then section them coronally (e.g., 40 µm thick) using a cryostat.

  • Immunohistochemical Staining:

    • Wash the brain sections in PBS.

    • Incubate the sections in a blocking solution to reduce non-specific antibody binding.

    • Incubate the sections with the primary antibody against c-Fos overnight at 4°C.

    • Wash the sections and then incubate them with the biotinylated secondary antibody.

    • Wash the sections again and incubate them with the ABC reagent.

    • Develop the peroxidase reaction using the DAB substrate kit, which will produce a brown precipitate in the nuclei of Fos-positive cells.

  • Mounting and Imaging: Mount the stained sections onto microscope slides, dehydrate them, and coverslip them.

  • Quantification and Analysis: Using a microscope, identify and count the number of Fos-positive cells in specific brain regions of interest (e.g., prefrontal cortex, nucleus accumbens). Analyze the data statistically to compare the effects of this compound on neuronal activation.

Signaling Pathway

This compound acts as a positive allosteric modulator at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[2] This means it enhances the activity of the NMDA receptor in the presence of its co-agonists, glutamate (B1630785) and glycine (or D-serine). The following diagram illustrates this mechanism.

Neboglamine_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cellular_response Cellular Response Glutamate Glutamate NMDAR NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Glutamate->NMDAR:glutamate_site Binds Glycine Glycine / D-Serine Glycine->NMDAR:glycine_site Binds This compound This compound This compound->NMDAR:glycine_site Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR:channel->Ca_influx Opens Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_influx->Synaptic_Plasticity Neuronal_Activation Increased Neuronal Activation Synaptic_Plasticity->Neuronal_Activation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neboglamine
Reactant of Route 2
Reactant of Route 2
Neboglamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.